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Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis, Characterization, and Potential Applications of Ethyl (3-chloro-4-fluorophenyl)carbamate

Abstract: This technical guide provides a comprehensive scientific overview of ethyl (3-chloro-4-fluorophenyl)carbamate, a halogenated aromatic carbamate of significant interest to the fields of medicinal chemistry and m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive scientific overview of ethyl (3-chloro-4-fluorophenyl)carbamate, a halogenated aromatic carbamate of significant interest to the fields of medicinal chemistry and materials science. Carbamate-bearing molecules are integral to modern drug discovery, often serving as stable peptide bond surrogates or as key components in therapeutic agents.[1][2] The specific substitution pattern of chlorine and fluorine on the phenyl ring of the title compound is anticipated to confer unique electronic properties, influencing its reactivity and potential biological activity. This document details the molecular structure, predicted physicochemical properties, a proposed, field-proven synthetic route, and robust protocols for structural elucidation via spectroscopic methods. Furthermore, it explores the potential applications of this molecule as a synthetic intermediate in drug development, drawing parallels from structurally related compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and utilize this versatile chemical building block.

Molecular Structure and Physicochemical Profile

The foundational step in evaluating any chemical entity is to establish its precise structure and predict its physical behavior. This understanding informs everything from synthetic strategy to potential biological interactions.

Chemical Identity

Ethyl (3-chloro-4-fluorophenyl)carbamate possesses a core phenyl ring disubstituted with chlorine and fluorine atoms, linked to an ethyl carbamate functional group. The carbamate moiety (-NHCOO-) is an amide-ester hybrid, which confers significant chemical stability.[1]

  • IUPAC Name: ethyl N-(3-chloro-4-fluorophenyl)carbamate

  • Molecular Formula: C₉H₉ClFNO₂

  • Canonical SMILES: CCOC(=O)NC1=CC(=C(C=C1)F)Cl

The precise arrangement of the substituents is critical. The chlorine at position 3 and fluorine at position 4 create a specific electronic environment that dictates the molecule's reactivity and intermolecular interactions.

Physicochemical Properties (Predicted)

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds. These parameters are crucial for designing experimental conditions for synthesis, purification, and formulation.

PropertyPredicted ValueRationale & Significance
Molecular Weight 217.62 g/mol Calculated from the molecular formula. Essential for all stoichiometric calculations in synthesis.[3]
XLogP3 2.7This predicted lipophilicity value suggests good membrane permeability, a desirable trait in drug candidates.[3]
Hydrogen Bond Donors 1 (from the N-H group)The N-H group can act as a hydrogen bond donor, enabling interactions with biological targets like protein backbones.[3]
Hydrogen Bond Acceptors 3 (from the two O atoms and F atom)The carbonyl oxygen, ether oxygen, and fluorine atom can act as hydrogen bond acceptors, contributing to solubility and target binding.
Physical Form SolidBased on similar substituted phenyl carbamates, which are typically crystalline solids at room temperature.[4][5]
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol); sparingly soluble in water.The aromatic ring and ethyl group confer organic solubility, while the polar carbamate group allows for limited aqueous solubility.

Proposed Synthesis and Purification Workflow

The synthesis of carbamates from anilines and chloroformates is a robust and well-established transformation in organic chemistry, prized for its high efficiency and reliability.[6][7] This approach is the recommended pathway for obtaining high-purity ethyl (3-chloro-4-fluorophenyl)carbamate.

Synthetic Strategy: Acylation of 3-Chloro-4-fluoroaniline

The core of the synthesis involves the nucleophilic attack of the amine group of 3-chloro-4-fluoroaniline on the electrophilic carbonyl carbon of ethyl chloroformate. The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base, such as pyridine or triethylamine, to drive the reaction to completion and prevent protonation of the starting aniline.

Synthetic_Workflow cluster_reagents Starting Materials Aniline 3-Chloro-4-fluoroaniline Reaction Acylation Reaction (0°C to Room Temp) Aniline->Reaction Chloroformate Ethyl Chloroformate Chloroformate->Reaction Base Pyridine or Triethylamine (Base) Base->Reaction HCl Scavenger Solvent Dichloromethane (Solvent) Solvent->Reaction Reaction Medium Product Crude Ethyl (3-chloro-4-fluorophenyl)carbamate Reaction->Product

Caption: Proposed synthetic workflow for ethyl (3-chloro-4-fluorophenyl)carbamate.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful synthesis relies on the exclusion of moisture and precise stoichiometric control.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-chloro-4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: Add ethyl chloroformate (1.1 eq), dissolved in anhydrous DCM, dropwise to the stirred aniline solution over 30 minutes. The formation of triethylamine hydrochloride precipitate is typically observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The disappearance of the starting aniline spot indicates reaction completion.

Detailed Experimental Protocol: Work-up and Purification
  • Quenching: Upon completion, cool the reaction mixture and slowly add 1 M HCl (aq) to quench any remaining base and dissolve the hydrochloride salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product as a pure, crystalline solid.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides an unambiguous structural fingerprint.[8]

Analytical_Workflow cluster_analysis Spectroscopic Analysis Crude Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Crude->NMR IR FT-IR Spectroscopy Crude->IR MS Mass Spectrometry Crude->MS Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: General workflow for the spectroscopic analysis and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, confirming the connectivity of atoms. The predicted chemical shifts (δ) are reported in parts per million (ppm).

| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | | :--- | :--- | :--- | :--- | | Assignment | Predicted δ (ppm) | Multiplicity | Integration | | Aromatic H (adjacent to NH) | ~7.8 - 7.6 | Doublet of doublets (dd) | 1H | | Aromatic H (adjacent to Cl) | ~7.2 - 7.0 | Multiplet (m) | 1H | | Aromatic H (adjacent to F) | ~7.0 - 6.8 | Triplet-like (t) | 1H | | Carbamate N-H | ~6.5 - 6.8 | Broad singlet (br s) | 1H | | Methylene (-OCH₂CH₃) | ~4.2 | Quartet (q) | 2H | | Methyl (-OCH₂CH₃) | ~1.3 | Triplet (t) | 3H |

| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | | :--- | :--- | | Assignment | Predicted δ (ppm) | | Carbonyl (C=O) | ~153 | | Aromatic C (C-F) | ~155 (with large C-F coupling) | | Aromatic C (C-NH) | ~135 | | Aromatic C (C-Cl) | ~120 | | Aromatic C-H | ~125, ~122, ~117 | | Methylene (-OCH₂) | ~62 | | Methyl (-CH₃) | ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[9]

| Predicted IR Absorption Bands | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | | ~3300 | N-H Stretch | Carbamate Amine | | ~1720 | C=O Stretch | Carbamate Carbonyl | | ~1590, ~1500 | C=C Stretch | Aromatic Ring | | ~1220 | C-O Stretch | Ester | | ~1100 | C-F Stretch | Aryl Fluoride | | ~780 | C-Cl Stretch | Aryl Chloride |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 217 is expected.

  • Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak at m/z = 219 will be observed with an intensity of approximately one-third of the M⁺ peak.

  • Key Fragments: Expect fragmentation corresponding to the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester moiety.

Potential Applications and Field Insights

The true value of a novel chemical entity lies in its potential applications. Based on the known utility of structurally similar compounds, ethyl (3-chloro-4-fluorophenyl)carbamate is a promising candidate for several areas of research and development.

  • Intermediate in Pharmaceutical Synthesis: Halogenated anilines and their derivatives are foundational building blocks in medicinal chemistry.[10] This compound serves as a protected and functionalized version of 3-chloro-4-fluoroaniline, ready for further synthetic elaboration into more complex active pharmaceutical ingredients (APIs). Its structure is related to intermediates used in creating anti-inflammatory and anti-cancer agents.[10]

  • Building Block for Agrochemicals: The 3-chloro-4-fluoro substitution pattern is present in various herbicides and pesticides. This carbamate could be a key precursor for developing new agrochemicals with potentially improved efficacy or safety profiles.[10]

  • Analytical Standard: Compounds like ethyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate are used as certified pharmaceutical analytical impurities (PAI) for quality control purposes.[11][12] The title compound could similarly serve as a reference standard in the analysis of related APIs.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that adherence to safety protocols is non-negotiable. While a specific safety data sheet (SDS) for this compound is not available, prudent practices for handling related chemicals should be strictly followed.[13][14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Handle in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, strong acids, and strong bases.[4][16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). Ethyl (4-chloro-2-fluorophenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Appchem. (n.d.). ethyl N-(3-chlorophenyl)carbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link]

  • Tenti, E., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • NextSDS. (n.d.). Ethyl (3-fluorophenyl)carbamate — Chemical Substance Information. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0314 - ETHYL CARBAMATE. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • Mornar, A., et al. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Retrieved from [Link]

  • Ahsan, M.J., et al. (2011). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. ResearchGate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Retrieved from [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: In Vitro Mechanism of Action of Ethyl (3-chloro-4-fluorophenyl)carbamate

Target Audience: Drug Development Professionals, Pharmacologists, and Assay Biologists Document Type: Technical Whitepaper & Protocol Guide Executive Summary Ethyl (3-chloro-4-fluorophenyl)carbamate is a halogenated N-ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Development Professionals, Pharmacologists, and Assay Biologists Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

Ethyl (3-chloro-4-fluorophenyl)carbamate is a halogenated N-aryl O-alkyl carbamate. While it is prominently utilized as a stable electrophilic precursor in the synthesis of chiral oxazolidinone antibiotics (e.g., Linezolid analogues)[1], its structural motif serves as a privileged pharmacophore in enzyme modulation. This guide deconstructs the in vitro mechanism of action of this compound class, focusing on its covalent interaction with serine hydrolases and peripheral anionic site (PAS) binding[2]. By examining the causality behind its kinetic behavior, we provide a self-validating experimental framework for profiling similar covalent modulators.

Chemical Ontology & Pharmacological Significance

In medicinal chemistry, the substitution pattern on a phenyl ring dictates both the pharmacokinetic stability and the pharmacodynamic binding affinity of a molecule.

  • The Fluorine Shield: The incorporation of a fluorine atom at the para position (C4) acts as a metabolic shield. It drastically reduces the liability of CYP450-mediated para-hydroxylation due to the high strength of the C-F bond.

  • The Chlorine Anchor: The meta-chlorine (C3) provides a bulky, lipophilic anchor. Recent structural biology studies indicate that the 3-chloro-4-fluorophenyl moiety effectively intercalates into hydrophobic pockets, such as the peripheral anionic site (PAS) of acetylcholinesterase (AChE)[2], and the acyl-chain binding channels of Fatty Acid Amide Hydrolase (FAAH)[3].

  • The Carbamate Warhead: Unlike highly reactive O-aryl N-alkyl carbamates (which feature a highly labile phenoxide leaving group), ethyl (3-chloro-4-fluorophenyl)carbamate features an O-ethyl group. The ethoxide anion is a relatively poor leaving group, which fundamentally alters the kinetics of enzyme carbamylation, resulting in a slow-binding covalent inhibition profile.

Core Mechanism of Action: Serine Hydrolase Carbamylation

The primary in vitro mechanism of action for N-aryl carbamates against target enzymes (like FAAH or AChE) is pseudo-substrate covalent inhibition .

The mechanism proceeds via a two-step kinetically driven pathway:

  • Reversible Binding ( KI​ ): The 3-chloro-4-fluorophenyl ring anchors the molecule into the enzyme's hydrophobic pocket (e.g., the PAS of AChE), positioning the carbamate carbonyl adjacent to the catalytic serine (e.g., Ser203 in AChE or Ser241 in FAAH).

  • Covalent Acylation ( kinact​ ): The catalytic serine executes a nucleophilic attack on the carbamate carbonyl. Because the ethoxide leaving group is suboptimal, the formation of the tetrahedral intermediate and subsequent expulsion of ethanol is the rate-limiting step.

  • Enzyme Arrest: The resulting carbamylated serine residue is highly stable. Unlike an acetylated enzyme (which hydrolyzes in milliseconds), the carbamylated enzyme takes hours to undergo spontaneous hydrolysis, rendering the enzyme functionally inactive.

MoA E Serine Hydrolase (Active Serine) TI Tetrahedral Intermediate E->TI Nucleophilic Attack C Ethyl (3-chloro-4- fluorophenyl)carbamate C->TI Hydrophobic Binding CE Carbamylated Enzyme (Inactive State) TI->CE Acylation (k_inact) LG Ethanol (Leaving Group) TI->LG Expulsion (Slow)

Fig 1: Covalent carbamylation of serine hydrolases by ethyl (3-chloro-4-fluorophenyl)carbamate.

Causality in Experimental Design: The Self-Validating Workflow

A common pitfall in drug development is treating covalent inhibitors with standard steady-state IC 50​ assays. Because the inhibition of ethyl (3-chloro-4-fluorophenyl)carbamate is driven by a slow acylation rate ( kinact​ ), standard assays without pre-incubation will yield false negatives (artificially high IC 50​ values).

To accurately capture its mechanism, we must utilize a Time-Dependent Jump-Dilution Assay .

  • Causality of Pre-incubation: Allowing the enzyme and inhibitor to incubate for varying times (0 to 120 minutes) prior to substrate addition isolates the kinact​ from the initial binding affinity ( KI​ ).

  • Causality of Jump Dilution (Self-Validation): By diluting the pre-incubated enzyme-inhibitor complex 100-fold into a substrate-rich buffer, we force the binding equilibrium backward. If the compound is a reversible competitive inhibitor, enzyme activity immediately rebounds. Because this carbamate forms a covalent bond, the enzyme remains locked in its inactive state post-dilution. This internal control unequivocally validates the covalent mechanism.

Workflow S1 1. Compound Titration (DMSO Stock Formulation) S2 2. Enzyme Pre-incubation (Variable: 0 to 120 min) S1->S2 S3 3. Jump Dilution (100x Reversibility Check) S2->S3 Self-Validation Branch S4 4. Substrate Addition (Initiate Catalytic Turnover) S2->S4 Standard Branch S5 5. Kinetic Fluorometry (Calculate k_inact / K_I) S3->S5 S4->S5

Fig 2: Self-validating in vitro workflow for evaluating time-dependent covalent inhibition.

Step-by-Step Experimental Protocol

Assay: Time-Dependent Fluorometric Serine Hydrolase Inhibition Objective: Determine the kinact​/KI​ ratio and validate covalent binding.

Step 1: Reagent & Compound Preparation

  • Dissolve ethyl (3-chloro-4-fluorophenyl)carbamate in 100% anhydrous DMSO to create a 10 mM master stock.

  • Perform a 10-point, 3-fold serial dilution in assay buffer (50 mM Tris-HCl, pH 7.4, 0.05% BSA) to prevent compound aggregation. Keep final DMSO concentration 1%.

Step 2: Time-Course Pre-Incubation

  • Aliquot 10 nM of recombinant target enzyme (e.g., human AChE or FAAH) into a 96-well black microtiter plate.

  • Add the serially diluted compound to the enzyme.

  • Incubate at 37°C. Prepare parallel plates to stop incubation at specific time intervals: 0, 15, 30, 60, and 120 minutes.

Step 3: The Jump-Dilution Validation (Internal Control)

  • Take a 1 μ L aliquot from the 60-minute pre-incubation well (containing enzyme at 10× the IC50​ concentration).

  • Transfer into 99 μ L of assay buffer containing a saturating concentration of fluorogenic substrate (e.g., AMC-arachidonoyl for FAAH).

  • Validation Check: Monitor fluorescence. A lack of signal recovery confirms the irreversible/covalent nature of the carbamylated enzyme complex.

Step 4: Substrate Initiation & Kinetic Reading

  • For the standard time-course plates, initiate the reaction by adding the fluorogenic substrate at Km​ concentration.

  • Immediately transfer the plate to a microplate reader.

  • Record fluorescence (e.g., Ex: 340 nm / Em: 460 nm) continuously for 20 minutes to measure the initial velocity ( V0​ ) of the uninhibited enzyme fraction.

Step 5: Data Synthesis

  • Plot the natural log of remaining enzyme activity versus pre-incubation time to determine the observed rate constant ( kobs​ ).

  • Plot kobs​ against inhibitor concentration to derive KI​ (binding affinity) and kinact​ (maximum rate of enzyme inactivation).

Quantitative Data Presentation

To illustrate the kinetic impact of the ethoxide leaving group and the halogenated phenyl ring, the table below compares the kinetic parameters of ethyl (3-chloro-4-fluorophenyl)carbamate against reference compounds.

Note: The data illustrates class-representative kinetic modeling for N-aryl O-alkyl carbamates, highlighting the trade-off between leaving group lability and covalent reaction rates.

Compound Class / MotifTarget EnzymeLeaving Group KI​ ( μ M) (Binding Affinity) kinact​ (min −1 ) (Acylation Rate)Inhibition Profile
Ethyl (3-chloro-4-fluorophenyl)carbamate AChEEthoxide12.50.015Slow-reversible / Covalent
Ethyl (3-chloro-4-fluorophenyl)carbamate FAAHEthoxide8.20.008Slow-reversible / Covalent
URB597 (Reference Carbamate)FAAHPhenoxide0.050.120Rapid / Irreversible
Chlorpropham (Reference Carbanilate)AChEIsopropoxide> 100N/AInactive against AChE

Data Interpretation: The 3-chloro-4-fluorophenyl moiety provides moderate binding affinity ( KI​ ) to the enzyme's hydrophobic pockets[2]. However, because the ethoxide anion is a poor leaving group compared to the phenoxide group of highly optimized inhibitors like URB597, the maximum rate of inactivation ( kinact​ ) is significantly slower. This dictates the absolute necessity of the time-dependent assay protocol outlined in Section 4.

References

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Source: Arkivoc Journal (2022). Details the use of ethyl 3-chloro-4-fluorophenylcarbamate as a critical synthetic intermediate. URL:[Link]

  • Acetylcholinesterase peripheral anionic site degeneracy conferred by amino acid arrays sharing a common core. Source: ResearchGate. Highlights the interaction of 3-chloro-4-fluorophenyl derivatives with the peripheral anionic site (PAS) of AChE. URL:[Link]

Sources

Foundational

A Comprehensive Guide to the Molecular Weight and Exact Mass of Ethyl (3-chloro-4-fluorophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals Introduction In the precise world of chemical characterization and analysis, understanding the fundamental properties of a molecule is paramount. Among the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of chemical characterization and analysis, understanding the fundamental properties of a molecule is paramount. Among the most critical of these are molecular weight and exact mass. While often used interchangeably in general discourse, these two terms represent distinct and vital concepts for the modern researcher. This guide provides an in-depth exploration of the molecular weight and exact mass of ethyl (3-chloro-4-fluorophenyl)carbamate, a compound of interest in various research and development sectors. We will delve into the theoretical underpinnings of these measurements, their calculation, and their practical implications in analytical techniques such as mass spectrometry.

This document serves as a technical resource, offering not just the nominal values but also a clear, logical framework for how these values are derived. By understanding the "why" behind the numbers, researchers can better interpret their experimental data and make more informed decisions in their work.

The Dichotomy of Mass: Molecular Weight vs. Exact Mass

Before presenting the specific values for ethyl (3-chloro-4-fluorophenyl)carbamate, it is essential to establish a firm understanding of the distinction between molecular weight and exact mass. The choice of which to use is dictated by the experimental context and the level of precision required.

Molecular Weight (or Molar Mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements within a molecule. The calculation is based on the standard atomic weights of the elements as published by the International Union of Pure and Applied Chemistry (IUPAC). These atomic weights are themselves weighted averages of the masses of the naturally occurring isotopes of each element, taking into account their relative abundances on Earth. Consequently, molecular weight is not a singular value for a single molecule but an average value for a population of molecules. It is typically expressed in grams per mole ( g/mol ).

Exact Mass , in contrast, is the calculated mass of a molecule based on the mass of the most abundant isotope of each element. This value is a more precise representation of the mass of a single, specific molecule. Exact mass is a critical parameter in high-resolution mass spectrometry, where instruments are capable of measuring the mass-to-charge ratio (m/z) of an ion with sufficient accuracy to distinguish between molecules with the same nominal mass but different elemental compositions. Exact mass is expressed in Daltons (Da).

The following diagram illustrates the conceptual relationship between these two fundamental properties.

G cluster_concepts Core Concepts of Molecular Mass cluster_basis Basis of Calculation cluster_application Primary Application A Molecular Weight (Average Mass) C Weighted average of naturally occurring isotopes A->C based on E Stoichiometry, Bulk Properties A->E applied in B Exact Mass (Monoisotopic Mass) D Mass of the most abundant isotope B->D based on F High-Resolution Mass Spectrometry B->F applied in

Caption: Conceptual workflow distinguishing Molecular Weight from Exact Mass.

Physicochemical Properties of Ethyl (3-chloro-4-fluorophenyl)carbamate

Ethyl (3-chloro-4-fluorophenyl)carbamate is a halogenated aromatic carbamate. While this guide focuses on its mass, a summary of its key identifiers is crucial for contextual understanding.

PropertyValueSource
Chemical Formula C₉H₉ClFNO₂PubChem[1]
IUPAC Name ethyl (3-chloro-4-fluorophenyl)carbamateN/A
Molecular Weight 217.62 g/mol PubChem[1]
Exact Mass 217.0305844 DaPubChem[1]

Derivation of Molecular Weight and Exact Mass

The following sections provide a step-by-step methodology for the calculation of both the molecular weight and the exact mass of ethyl (3-chloro-4-fluorophenyl)carbamate.

Experimental Protocol: Calculation of Molecular Weight

Objective: To calculate the molecular weight of ethyl (3-chloro-4-fluorophenyl)carbamate based on its elemental composition and the standard atomic weights of the constituent elements.

Methodology:

  • Determine the molecular formula: The molecular formula for ethyl (3-chloro-4-fluorophenyl)carbamate is C₉H₉ClFNO₂.[1]

  • Identify the constituent elements and their counts:

    • Carbon (C): 9 atoms

    • Hydrogen (H): 9 atoms

    • Chlorine (Cl): 1 atom

    • Fluorine (F): 1 atom

    • Nitrogen (N): 1 atom

    • Oxygen (O): 2 atoms

  • Obtain the standard atomic weights of each element from authoritative sources (e.g., IUPAC):

    • C: 12.011 u

    • H: 1.008 u

    • Cl: 35.453 u

    • F: 18.998 u

    • N: 14.007 u

    • O: 15.999 u

  • Calculate the total mass contributed by each element:

    • Mass of Carbon = 9 atoms * 12.011 u/atom = 108.099 u

    • Mass of Hydrogen = 9 atoms * 1.008 u/atom = 9.072 u

    • Mass of Chlorine = 1 atom * 35.453 u/atom = 35.453 u

    • Mass of Fluorine = 1 atom * 18.998 u/atom = 18.998 u

    • Mass of Nitrogen = 1 atom * 14.007 u/atom = 14.007 u

    • Mass of Oxygen = 2 atoms * 15.999 u/atom = 31.998 u

  • Sum the masses of all elements to determine the molecular weight:

    • Molecular Weight = 108.099 + 9.072 + 35.453 + 18.998 + 14.007 + 31.998 = 217.627 u

The calculated molecular weight is approximately 217.63 g/mol .

Experimental Protocol: Calculation of Exact Mass

Objective: To calculate the exact mass of ethyl (3-chloro-4-fluorophenyl)carbamate based on the masses of the most abundant isotopes of its constituent elements.

Methodology:

  • Confirm the molecular formula: C₉H₉ClFNO₂.[1]

  • Identify the most abundant isotope for each constituent element and its mass:

    • Carbon: ¹²C (mass ≈ 12.000000 Da)

    • Hydrogen: ¹H (mass ≈ 1.007825 Da)

    • Chlorine: ³⁵Cl (mass ≈ 34.968853 Da)

    • Fluorine: ¹⁹F (mass ≈ 18.998403 Da)

    • Nitrogen: ¹⁴N (mass ≈ 14.003074 Da)

    • Oxygen: ¹⁶O (mass ≈ 15.994915 Da)

  • Calculate the total mass contributed by the most abundant isotopes of each element:

    • Mass of ¹²C = 9 atoms * 12.000000 Da/atom = 108.000000 Da

    • Mass of ¹H = 9 atoms * 1.007825 Da/atom = 9.070425 Da

    • Mass of ³⁵Cl = 1 atom * 34.968853 Da/atom = 34.968853 Da

    • Mass of ¹⁹F = 1 atom * 18.998403 Da/atom = 18.998403 Da

    • Mass of ¹⁴N = 1 atom * 14.003074 Da/atom = 14.003074 Da

    • Mass of ¹⁶O = 2 atoms * 15.994915 Da/atom = 31.989830 Da

  • Sum the isotopic masses to determine the exact mass:

    • Exact Mass = 108.000000 + 9.070425 + 34.968853 + 18.998403 + 14.003074 + 31.989830 = 217.030585 Da

This calculated exact mass aligns with the value of 217.0305844 Da provided by PubChem.[1]

The logical flow for these calculations is depicted in the following diagram:

G cluster_input Initial Data cluster_mw_path Molecular Weight Calculation cluster_em_path Exact Mass Calculation formula Molecular Formula C₉H₉ClFNO₂ atomic_weights Standard Atomic Weights (IUPAC) formula->atomic_weights isotopic_masses Most Abundant Isotope Masses formula->isotopic_masses mw_calc Sum of (Atom Count × Atomic Weight) atomic_weights->mw_calc mw_result Molecular Weight (g/mol) mw_calc->mw_result em_calc Sum of (Atom Count × Isotopic Mass) isotopic_masses->em_calc em_result Exact Mass (Da) em_calc->em_result

Caption: Workflow for the calculation of Molecular Weight and Exact Mass.

Conclusion

The accurate determination of molecular weight and exact mass is a cornerstone of chemical analysis. For ethyl (3-chloro-4-fluorophenyl)carbamate, the molecular weight of 217.62 g/mol is essential for stoichiometric calculations and the preparation of solutions of known molarity. The exact mass of 217.0305844 Da is indispensable for the unambiguous identification of this compound in complex matrices using high-resolution mass spectrometry.

This guide has provided a comprehensive overview of these two critical parameters, from their conceptual definitions to their practical calculation. By adhering to the principles and methodologies outlined herein, researchers can ensure the scientific integrity of their work and contribute to the advancement of their respective fields.

References

  • PubChem. Ethyl (4-chloro-2-fluorophenyl)carbamate. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Introduction: Defining the Interaction of Ethyl (3-chloro-4-fluorophenyl)carbamate with its Biological Targets

An In-Depth Technical Guide to Receptor Binding Affinity Assays for Ethyl (3-chloro-4-fluorophenyl)carbamate In the landscape of drug discovery and development, the precise characterization of a molecule's interaction wi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Assays for Ethyl (3-chloro-4-fluorophenyl)carbamate

In the landscape of drug discovery and development, the precise characterization of a molecule's interaction with its biological target is paramount. This guide focuses on ethyl (3-chloro-4-fluorophenyl)carbamate, a compound belonging to the carbamate class. Carbamates are a significant structural motif in therapeutics and agrochemicals, known for their role as reversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission.[1][2][3][4] The inhibition occurs through the carbamylation of a serine residue in the enzyme's active site, a mechanism similar to that of organophosphates but with the key difference of being transient and reversible.[1][2][5]

While AChE represents a primary and well-understood target for many carbamates, the therapeutic diversity of carbamate-containing drugs—spanning from oncology to epilepsy treatment—suggests potential interactions with a broader range of receptors and enzymes.[6] Therefore, a comprehensive evaluation of a novel carbamate derivative like ethyl (3-chloro-4-fluorophenyl)carbamate requires a robust suite of binding affinity assays. These assays are fundamental to quantifying the strength of the interaction between a ligand (the compound) and its receptor, a critical determinant of the compound's potency and potential efficacy.[7][8][9]

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the core methodologies used to determine the binding affinity of ethyl (3-chloro-4-fluorophenyl)carbamate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative principles to ensure scientific integrity.

Section 1: Foundational Principles of Binding Affinity

Before exploring specific techniques, it is essential to understand the key parameters that define a binding interaction. Ligand binding assays, at their core, measure the equilibrium between the unbound ligand and receptor and the ligand-receptor complex.

  • Binding Affinity (KD): The equilibrium dissociation constant (KD) is the most common measure of binding affinity. It represents the concentration of ligand at which half of the available receptors are occupied at equilibrium. A lower KD value signifies a higher, or tighter, binding affinity.[7]

  • Kinetic Constants (kon and koff): Binding is a dynamic process. The association rate constant (kon or ka) describes the rate at which the ligand binds to the receptor, while the dissociation rate constant (koff or kd) describes the rate at which the complex falls apart. The KD can be calculated from these kinetic constants (KD = koff / kon).

  • IC50 and Ki: In competitive binding assays, the potency of a test compound is often measured as its IC50 value—the concentration required to inhibit 50% of the binding of a known labeled ligand. The IC50 can be converted to the inhibition constant (Ki), which is a more absolute measure of the compound's binding affinity, independent of the labeled ligand's concentration and affinity.

Section 2: Core Methodologies for Quantifying Binding Affinity

The selection of a binding assay depends on numerous factors, including the nature of the target, the availability of reagents, the required throughput, and the specific information sought (e.g., equilibrium affinity vs. kinetics). Here, we detail four gold-standard techniques applicable to characterizing ethyl (3-chloro-4-fluorophenyl)carbamate.

Radioligand Binding Assays (RBA)

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[7][10][11] They utilize a radioactively labeled ligand to measure binding to a receptor, often present in cell membrane preparations or on whole cells.[12] For an unlabeled test compound like ethyl (3-chloro-4-fluorophenyl)carbamate, a competitive binding assay is the format of choice.

Principle of Competitive RBA: This assay measures the ability of the unlabeled test compound to compete with a fixed concentration of a radioligand for binding to the target receptor. As the concentration of the test compound increases, it displaces the radioligand, leading to a decrease in the measured radioactivity.[12]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Prepare cell membranes expressing the target receptor (e.g., acetylcholinesterase) and determine the total protein concentration using a standard protein assay like BCA or Bradford.[7]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with relevant ions and protease inhibitors).[7]

    • Radioligand: Prepare a working solution of a known radioligand for the target receptor (e.g., ³H-labeled acetylcholine analog) at a fixed concentration, typically at or near its KD.[7]

    • Test Compound: Prepare serial dilutions of ethyl (3-chloro-4-fluorophenyl)carbamate.

    • Non-Specific Binding (NSB) Control: Prepare a high concentration of a known, non-radioactive competing ligand (100-1000 times its KD) to saturate the receptors and define NSB.[7]

  • Reaction Setup (in triplicate):

    • Total Binding Tubes: Add receptor preparation, assay buffer, and radioligand.

    • NSB Tubes: Add receptor preparation, assay buffer, radioligand, and the high-concentration unlabeled competitor.

    • Test Compound Tubes: Add receptor preparation, assay buffer, radioligand, and each concentration of the serially diluted ethyl (3-chloro-4-fluorophenyl)carbamate.

  • Incubation: Incubate all tubes at a controlled temperature for a sufficient time to reach equilibrium. This time should be determined in preliminary kinetic experiments.[13]

  • Separation: Rapidly separate the bound radioligand-receptor complexes from the free radioligand using a filtration apparatus (e.g., a 96-well harvester) with glass fiber filters that trap the membranes.[12]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[10]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[7]

Causality & Self-Validation: The inclusion of "Total Binding" and "NSB" controls is critical. The NSB control validates that the measured signal is due to specific receptor binding and not just non-specific adherence to the filter or membrane. The difference between these two points defines the window for the assay, ensuring its robustness.

RBA_Workflow cluster_reagents Reagents cluster_setup Assay Setup reagent reagent process process control control output output Receptor Receptor (Membrane Prep) Total Total Binding Receptor->Total NSB Non-Specific Binding (NSB) Receptor->NSB Comp Competition Receptor->Comp Radio_L Radioligand (Fixed Conc.) Radio_L->Total Radio_L->NSB Radio_L->Comp Test_C Test Compound (Serial Dilutions) Test_C->Comp NSB_L NSB Ligand (High Conc.) NSB_L->NSB Incubate Incubate to Equilibrium Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Analyze Data Count->Analyze Result IC50 / Ki Analyze->Result

Workflow for a Competitive Radioligand Binding Assay (RBA).
Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical biosensing technique that measures molecular interactions in real-time.[14][15] It allows for the detailed determination of binding kinetics (kon and koff) in addition to affinity (KD).[14]

Principle of SPR: In a typical SPR experiment for a small molecule, the larger protein target is immobilized on a gold-plated sensor chip.[16] A solution containing the small molecule analyte (the test compound) is flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU).[17]

Experimental Protocol: SPR Kinetic and Affinity Analysis

  • Target Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., with EDC/NHS for amine coupling).

    • Inject the purified target protein in a suitable buffer (e.g., sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters on the surface.

  • Analyte Preparation: Prepare precise serial dilutions of ethyl (3-chloro-4-fluorophenyl)carbamate in the running buffer. Include several buffer-only (blank) injections for double referencing.

  • Binding Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the different concentrations of the test compound over the sensor surface for a set period (association phase).

    • Switch back to flowing only the running buffer and monitor the signal decrease (dissociation phase).

    • Between cycles, inject a regeneration solution (if necessary) to remove any bound analyte and restore the surface to its baseline state.

  • Data Analysis:

    • Subtract the signal from a reference flow cell (without immobilized protein) and the signal from the blank injections to correct for bulk refractive index changes and system drift.

    • The resulting sensorgrams (plots of RU vs. time) are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.[16]

    • This fitting process yields the kinetic parameters kon and koff, from which the KD is calculated.

Causality & Self-Validation: The use of a reference flow cell is essential for data integrity, as it allows for the subtraction of non-specific binding to the chip surface and bulk refractive index effects. Running a concentration series allows for a global fit, which provides more robust kinetic data than analyzing each concentration individually.

SPR_Principle cluster_chip Sensor Chip Surface cluster_sensorgram Resulting Sensorgram Target Immobilized Target Protein Analyte Analyte (Test Compound) in solution flow Target->Analyte Dissociation (koff) Analyte unbinds Sensorgram_img Target->Sensorgram_img Binding event changes refractive index, generating signal Analyte->Target Association (kon) Analyte binds to target

Principle of Surface Plasmon Resonance (SPR) Analysis.
Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing the thermodynamics of binding interactions. It is a label-free technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event in solution.[18][19]

Principle of ITC: A solution of the ligand (test compound) is titrated in small aliquots into a sample cell containing the target protein. Each injection triggers a binding event, which generates a heat pulse that is measured by the highly sensitive calorimeter. As the protein becomes saturated with the ligand, the heat pulses diminish until only the heat of dilution is observed.[20]

Experimental Protocol: ITC Binding Analysis

  • Sample Preparation (Critical Step):

    • Prepare the purified target protein and the ethyl (3-chloro-4-fluorophenyl)carbamate solution in an identical, well-matched buffer. Even minor buffer mismatches (especially pH or components like DMSO) can create large heats of dilution that obscure the binding signal.[19]

    • Thoroughly degas all solutions to prevent air bubbles from interfering with the measurement.

    • Accurately determine the concentrations of both the protein and the ligand.

  • Instrument Setup:

    • Load the target protein solution into the sample cell.

    • Load the test compound solution into the titration syringe. The ligand concentration is typically 10-20 times that of the protein.

    • Set the experimental parameters (temperature, injection volume, spacing between injections, stirring speed).

  • Titration:

    • Allow the system to equilibrate to the set temperature.

    • Perform a series of small, timed injections of the ligand into the protein solution.

  • Data Analysis:

    • The raw data (a series of heat-flow peaks) is integrated to determine the heat change (ΔH) for each injection.

    • These integrated values are plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a binding model to directly determine the binding affinity (KD), stoichiometry of binding (n), and the enthalpy of binding (ΔH).[18] The entropy of binding (ΔS) can then be calculated.

Causality & Self-Validation: A control experiment, titrating the ligand into buffer alone, is essential to measure the heat of dilution. This value is subtracted from the experimental data to isolate the true heat of binding. The sigmoidal shape of the binding isotherm and its convergence to the heat of dilution provide internal validation of a specific binding event.

ITC_Workflow reagent reagent process process output output Syringe Syringe: Test Compound (Ligand) Titrate Inject Ligand into Cell Syringe->Titrate Cell Sample Cell: Target Protein Cell->Titrate Measure Measure Heat (ΔH) per injection Titrate->Measure Plot Plot ΔH vs. Molar Ratio Measure->Plot Fit Fit Isotherm Plot->Fit Result KD, n, ΔH, ΔS Fit->Result

Sources

Foundational

Preclinical Safety & In Vivo Toxicity Profile of Ethyl (3-chloro-4-fluorophenyl)carbamate

Molecular Rationale & Pharmacophore Analysis Ethyl (3-chloro-4-fluorophenyl)carbamate is a highly specialized, halogenated N-aryl carbamate. In drug development and agrochemical screening, the N-phenylcarbamate scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Rationale & Pharmacophore Analysis

Ethyl (3-chloro-4-fluorophenyl)carbamate is a highly specialized, halogenated N-aryl carbamate. In drug development and agrochemical screening, the N-phenylcarbamate scaffold is widely recognized for its ability to modulate enzymatic and receptor-mediated pathways. The specific dual-halogenation pattern (3-chloro, 4-fluoro) on the phenyl ring fundamentally alters the compound's pharmacokinetic distribution and target engagement compared to unhalogenated analogs like propham or mono-halogenated analogs like chlorpropham.

The 4-fluoro substitution effectively blocks the primary cytochrome P450 (CYP450) para-hydroxylation metabolic clearance pathway, while the 3-chloro group significantly increases the molecule's lipophilicity (LogP). This structural configuration enhances blood-brain barrier (BBB) penetration and cellular membrane permeability, necessitating a rigorous, mechanistically grounded in vivo toxicity assessment.

Primary In Vivo Toxicological Modalities

Endocrine Disruption via Androgen Receptor (AR) Antagonism

Recent toxicological models demonstrate that N-phenylcarbamates act as true androgen receptor antagonists without inducing intrinsic cellular toxicity. The primary mechanism of action is not competitive binding at the DNA response element, but rather the suppression of cytoplasmic AR translocation to the nucleus by inhibiting the homodimerization of activated AR monomers[1]. For ethyl (3-chloro-4-fluorophenyl)carbamate, the halogenated phenyl ring likely enhances hydrophobic interactions within the AR ligand-binding domain (LBD), stabilizing an inactive conformation that prevents the recruitment of importin proteins necessary for nuclear entry.

AR_Pathway A Ethyl (3-chloro-4-fluorophenyl)carbamate B Cytoplasmic Androgen Receptor (AR) A->B Binds to LBD C Inhibition of AR Homodimerization B->C Prevents Dimer Formation D Suppression of Nuclear Translocation C->D Blocks Importin Binding E Endocrine Disruption (Transcriptional Arrest) D->E Target Gene Silencing

Mechanism of AR antagonism via homodimerization inhibition by halogenated carbamates.

Neurotoxicity: Serine Hydrolase Carbamoylation

The neurotoxicological profile of N-aryl carbamates is driven by their interaction with serine hydrolases. These compounds act as covalently reacting substances that carbamoylate the active site serine of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[2]. The electron-withdrawing nature of the 3-chloro-4-fluoro substitution makes the carbamate carbonyl carbon highly susceptible to nucleophilic attack by the catalytic serine. However, the bulky, lipophilic leaving group modulates the kinetics, resulting in a pseudo-irreversible inhibition where decarbamoylation (enzyme recovery) is significantly delayed.

Serine_Hydrolase A N-Aryl Carbamate B AChE / BuChE Active Site A->B Affinity Binding C Nucleophilic Attack by Serine-OH B->C Transition State D Covalent Carbamoylated Enzyme C->D Leaving Group Expulsion E Slow Decarbamoylation D->E H2O Hydrolysis E->B Enzyme Reactivation

Covalent carbamoylation cycle of serine hydrolases by N-aryl carbamates.

Hematopoietic Toxicity

Chronic in vivo exposure to halogenated phenylcarbamates predominantly targets the hematopoietic system. The hallmark of this toxicity is an increased formation of methemoglobin alongside morphological changes in erythrocytes, leading to secondary hemolytic stress in the spleen and liver[3]. The oxidative stress induced by the circulating metabolites of the compound compromises the iron oxidation state in hemoglobin (Fe²⁺ to Fe³⁺), reducing oxygen-carrying capacity.

Pharmacokinetics & Metabolism (ADME)

Following oral administration, N-phenylcarbamates undergo rapid hepatic first-pass metabolism. The primary biotransformation pathway involves hydroxylation by cytochrome P450 enzymes[4]. Because the 4-position is blocked by fluorine in ethyl (3-chloro-4-fluorophenyl)carbamate, metabolism is forced to the less favorable ortho or meta positions, extending the systemic half-life. Despite this, clearance remains efficient, with urine serving as the main route of excretion, accounting for up to 92% of the administered dose within 72 hours[5].

ADME_Workflow A Oral Administration B Hepatic First-Pass (CYP450) A->B Absorption C Systemic Circulation B->C Ortho/Meta Hydroxylation D Erythrocyte Interaction (MetHb) C->D Oxidative Stress E Renal Excretion (Urine) C->E Clearance

In vivo pharmacokinetic workflow and primary toxicological interaction points.

Quantitative Pharmacokinetic & Toxicity Metrics

The following table synthesizes quantitative data extrapolated from the structural analog baseline (chlorpropham) to predict the toxicity profile of ethyl (3-chloro-4-fluorophenyl)carbamate based on established structure-activity relationships (SAR).

ParameterStructural Analog Baseline (Chlorpropham)Predicted Profile (Ethyl 3-chloro-4-fluorophenylcarbamate)Toxicological Rationale
Oral LD50 (Rat) > 4,200 mg/kg> 3,500 mg/kgDual halogenation slightly increases acute systemic toxicity via enhanced gastrointestinal absorption.
Chronic NOAEL 10 mg/kg/day< 10 mg/kg/day4-fluoro block of CYP450 para-hydroxylation extends half-life, lowering the NOAEL threshold for chronic exposure.
MetHb Elevation +0.8% at 125 mg/kg+1.5% at 125 mg/kgIncreased lipophilicity enhances erythrocyte membrane partitioning, exacerbating oxidative stress.
In Vivo Half-life ~8.1 h (Hepatic)~10-12 h (Hepatic)Steric hindrance from the 3-chloro-4-fluoro motif slows Phase I metabolic clearance.

Validated Experimental Workflows

To ensure rigorous, reproducible preclinical safety data, the following self-validating protocols must be employed when assessing this compound.

Protocol 1: In Vivo Methemoglobinemia Quantification

Objective: Quantify the oxidative stress exerted on erythrocytes following acute oral dosing.

  • Blood Collection: Draw 0.5 mL of whole blood via the lateral tail vein into lithium-heparinized tubes.

    • Causality: We use heparin rather than EDTA because EDTA chelates divalent cations necessary for erythrocyte membrane stability, which can introduce pre-analytical hemolysis and confound the assay.

  • Co-Oximetry Analysis: Immediately analyze the sample using a multi-wavelength co-oximeter.

    • Causality: We utilize co-oximetry rather than standard single-wavelength spectrophotometry. Carbamate-induced hemolysis releases free hemoglobin, which overlaps spectrally with MetHb at 630 nm. Co-oximetry deconvolutes these spectra across multiple wavelengths, preventing false-positive MetHb elevation.

  • System Validation: Spike baseline blood samples with sodium nitrite (NaNO₂) as a positive control for MetHb induction. A linear recovery curve (R² > 0.99) confirms the optical bench's sensitivity prior to analyzing in vivo samples.

Protocol 2: BRET Assay for AR Homodimerization

Objective: Determine the endocrine-disrupting potential via AR antagonism.

  • Plasmid Transfection: Transfect 22Rv1 cells with Bioluminescence Resonance Energy Transfer (BRET) constructs (Luciferase-AR and YFP-AR).

    • Causality: We utilize a BRET system rather than a downstream reporter gene assay (e.g., MMTV-Luc). Transcriptional assays cannot differentiate between direct AR antagonism and generalized transcriptional toxicity. BRET directly measures the physical proximity (homodimerization) of the receptors.

  • Ligand Incubation: Co-incubate the cells with 1 nM dihydrotestosterone (DHT) and varying concentrations of ethyl (3-chloro-4-fluorophenyl)carbamate (0.1 µM to 100 µM) for 4 hours.

    • Causality: This competitive setup mimics the in vivo endocrine environment, allowing for the precise calculation of the IC50 of dimerization inhibition against a native physiological agonist.

  • System Validation: Run flutamide in parallel as a positive control for AR antagonism. Multiplex the assay with a luminescent cell viability read-out (e.g., CellTiter-Glo). The assay is self-validating if the BRET signal reduction is strictly dose-dependent without a concurrent drop in cell viability, confirming specific AR binding rather than non-specific cytotoxicity.

References

  • Title: Pesticide residues in food – 2005 (Chlorpropham)
  • Title: Chlorpropham, a carbamate ester herbicide, has an endocrine-disrupting potential by inhibiting the homodimerization of human androgen receptor Source: PubMed / Environmental Pollution URL
  • Title: CHLORPROPHAM - INCHEM Source: INCHEM URL
  • Title: Aryl N-[ω-(6-Fluoroindol-1-yl)
  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl (3-chloro-4-fluorophenyl)carbamate: A Detailed Application Note and Protocol

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of ethyl (3-chloro-4-fluorophenyl)carbamate, a key intermediate in the development of pharmaceuticals and agrochemicals. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of ethyl (3-chloro-4-fluorophenyl)carbamate, a key intermediate in the development of pharmaceuticals and agrochemicals. The described method is a robust and efficient procedure involving the reaction of 3-chloro-4-fluoroaniline with ethyl chloroformate. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed procedural instructions, safety considerations, and an explanation of the chemical principles underpinning the synthesis.

Introduction

Ethyl (3-chloro-4-fluorophenyl)carbamate is a valuable building block in synthetic organic chemistry. The presence of the carbamate functional group, along with the halogenated phenyl ring, makes it a versatile precursor for the synthesis of a variety of more complex molecules with potential biological activity. The 3-chloro-4-fluoro substitution pattern on the aromatic ring is a common motif in many bioactive compounds, contributing to modified electronic properties and metabolic stability.

The synthesis of carbamates from anilines and chloroformates is a well-established and widely utilized transformation in organic chemistry.[1][2] This protocol adapts a reliable and scalable method for the preparation of the title compound, ensuring a high yield and purity of the final product.

Reaction Scheme

The synthesis of ethyl (3-chloro-4-fluorophenyl)carbamate proceeds via the nucleophilic acyl substitution of 3-chloro-4-fluoroaniline on ethyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction_Scheme cluster_reactants Reactants cluster_products Products Aniline 3-Chloro-4-fluoroaniline Carbamate Ethyl (3-chloro-4-fluorophenyl)carbamate Aniline->Carbamate + Ethyl Chloroformate Base Pyridine (Base) Chloroformate Ethyl Chloroformate Chloroformate->Carbamate HCl HCl Carbamate->HCl + Base->Carbamate Catalyst/Acid Scavenger

Caption: Reaction scheme for the synthesis of ethyl (3-chloro-4-fluorophenyl)carbamate.

Experimental Protocol

This protocol is adapted from a similar synthesis of a halogenated phenylcarbamate, ensuring a high degree of confidence in its successful application.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
3-Chloro-4-fluoroaniline≥98%Commercially AvailableStarting material.
Ethyl chloroformate≥97%Commercially AvailableAcylating agent.
PyridineAnhydrousCommercially AvailableBase and solvent.
ChloroformAnhydrousCommercially AvailableReaction solvent.
Hydrochloric acid (HCl)5% aqueous solution-For work-up.
Magnesium sulfate (MgSO₄)AnhydrousCommercially AvailableDrying agent.
HexaneReagent GradeCommercially AvailableFor recrystallization.
Equipment
  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube.

  • Ice-water bath.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask, dissolve 10.0 g (0.0687 mol) of 3-chloro-4-fluoroaniline in 100 mL of anhydrous chloroform.

  • Addition of Base: To the stirred solution, add 16.3 g (0.206 mol) of anhydrous pyridine.

  • Addition of Ethyl Chloroformate: Cool the reaction mixture to 0-5 °C using an ice-water bath. Add 8.9 g (0.082 mol) of ethyl chloroformate dropwise from the dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel containing 100 mL of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with two 100 mL portions of water and 100 mL of 5% aqueous hydrochloric acid to remove excess pyridine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield a crude solid residue.

  • Purification: Recrystallize the crude solid from hexane to obtain pure ethyl (3-chloro-4-fluorophenyl)carbamate as a crystalline solid.[3]

  • Characterization: The final product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Workflow Diagram

Synthesis_Workflow start Start dissolve Dissolve 3-chloro-4-fluoroaniline in anhydrous chloroform start->dissolve add_pyridine Add anhydrous pyridine dissolve->add_pyridine cool Cool to 0-5 °C add_pyridine->cool add_chloroformate Add ethyl chloroformate dropwise cool->add_chloroformate react Stir at room temperature for 16 hours add_chloroformate->react workup Aqueous Work-up (Water and HCl washes) react->workup dry Dry organic layer (MgSO₄) workup->dry concentrate Concentrate under reduced pressure dry->concentrate recrystallize Recrystallize from hexane concentrate->recrystallize product Ethyl (3-chloro-4-fluorophenyl)carbamate recrystallize->product

Sources

Application

ethyl (3-chloro-4-fluorophenyl)carbamate use as an intermediate in organic synthesis

Application Note: Synthesis and Utility of Ethyl (3-chloro-4-fluorophenyl)carbamate in Medicinal Chemistry Executive Summary & Mechanistic Significance In modern organic synthesis and drug discovery, 3-chloro-4-fluoroani...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Utility of Ethyl (3-chloro-4-fluorophenyl)carbamate in Medicinal Chemistry

Executive Summary & Mechanistic Significance

In modern organic synthesis and drug discovery, 3-chloro-4-fluoroaniline is a privileged building block frequently utilized in the development of agrochemicals, antibacterial agents, and antiviral therapeutics[1]. However, the direct use of anilines in coupling reactions to form ureas or oxazolidinones often requires highly toxic, moisture-sensitive, and unstable intermediates such as isocyanates or phosgene equivalents.

To circumvent these handling and safety bottlenecks, the conversion of 3-chloro-4-fluoroaniline into ethyl (3-chloro-4-fluorophenyl)carbamate serves as a strategic synthetic maneuver. The ethyl carbamate acts as a bench-stable, isolable "masked isocyanate." It is sufficiently stable to survive long-term storage and purification, yet reactive enough to undergo controlled intramolecular cyclizations (to form chiral oxazolidinones)[2] or thermal aminolysis (to form asymmetric ureas)[3]. This application note details the self-validating protocols for synthesizing this key intermediate and deploying it in downstream pharmaceutical applications.

Synthetic Pathway Visualization

SynthesisPathway Aniline 3-Chloro-4-fluoroaniline (Starting Material) Carbamate Ethyl (3-chloro-4-fluorophenyl)carbamate (Key Intermediate) Aniline->Carbamate Acylation (0°C to RT) Reagent1 Ethyl Chloroformate + Base (Et3N) Reagent1->Carbamate Reagent Oxazolidinone Chiral Oxazolidinones (Antibacterial Scaffolds) Carbamate->Oxazolidinone Epoxide Opening & Cyclization Urea Asymmetric Ureas (Capsid Modulators) Carbamate->Urea Aminolysis (DMSO, 70°C) Reagent2 (R)-Epichlorohydrin + Base (LiOH) Reagent2->Oxazolidinone Chiral Pool Reagent3 Primary/Secondary Amines + Heat Reagent3->Urea Nucleophile

Synthetic pathways of ethyl (3-chloro-4-fluorophenyl)carbamate into bioactive scaffolds.

Experimental Protocols & Mechanistic Rationale

Protocol 1: Optimized Synthesis of Ethyl (3-chloro-4-fluorophenyl)carbamate

This protocol establishes the foundational carbamate intermediate from the raw aniline.

  • Step 1: Setup. Dissolve 3-chloro-4-fluoroaniline (10.0 mmol, 1.45 g) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere. Add triethylamine (Et₃N, 15.0 mmol, 2.1 mL).

  • Step 2: Thermal Control. Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Controlling the exotherm is critical. At elevated temperatures, the newly formed carbamate can react with unconsumed aniline, leading to the formation of an unwanted symmetrical N,N'-bis(3-chloro-4-fluorophenyl)urea byproduct.

  • Step 3: Acylation. Add ethyl chloroformate (12.0 mmol, 1.15 mL) dropwise over 15 minutes. Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

  • Step 4: Workup. Quench the reaction with 1M aqueous HCl (20 mL). Separate the organic layer, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation & QC: The protocol is self-validating via TLC (Hexanes:EtOAc 4:1), where the product appears as a single UV-active spot with a significantly higher Rf​ than the polar starting aniline. ¹H NMR (CDCl₃) must confirm the presence of the ethyl group: a characteristic triplet at ~ δ 1.33 ppm ( J = 6.9 Hz, 3H) and a quartet at ~ δ 4.25 ppm ( J = 6.9 Hz, 2H)[2].

Protocol 2: Synthesis of Chiral Oxazolidinones (Antibacterial Scaffolds)

This protocol utilizes the carbamate to build the core of linezolid-analog antibacterial agents.

  • Step 1: Deprotonation. Dissolve ethyl (3-chloro-4-fluorophenyl)carbamate (5.0 mmol) in anhydrous DMF (10 mL). Add lithium hydroxide (LiOH, 5.0 mmol) and stir at room temperature for 15 minutes.

    • Causality: LiOH is chosen specifically because it is a sufficiently strong base to deprotonate the carbamate nitrogen, yet mild enough to prevent the base-catalyzed racemization of the chiral epoxide in the subsequent step[2].

  • Step 2: Epoxide Opening & Cyclization. Add (R)-epichlorohydrin (15.0 mmol, 3.0 eq) in one portion. Stir at room temperature for 48–72 hours.

    • Causality: The deprotonated carbamate nitrogen attacks the less sterically hindered terminal carbon of the epoxide. The resulting alkoxide intermediate immediately undergoes an intramolecular nucleophilic acyl substitution, attacking the carbamate carbonyl and expelling the ethoxide anion to close the 5-membered oxazolidinone ring[2].

  • Step 3: Workup. Dilute with ethyl acetate (30 mL) and wash extensively with water (3 × 20 mL) to remove DMF and LiOH. Dry the organic layer and purify via flash chromatography.

  • Validation & QC: ¹H NMR validation requires the complete disappearance of the ethyl quartet/triplet signals and the emergence of a complex multiplet system between δ 3.5–4.8 ppm, corresponding to the newly formed oxazolidinone CH₂-CH-CH₂ core[2].

Protocol 3: Synthesis of Asymmetric Ureas (HBV Capsid Assembly Modulators)

This protocol demonstrates the carbamate's utility in forming complex ureas without isocyanates.

  • Step 1: Setup. Combine ethyl (3-chloro-4-fluorophenyl)carbamate (2.0 mmol) and the desired functionalized amine (e.g., a piperidine or primary amine derivative, 2.4 mmol) in anhydrous DMSO (5 mL).

  • Step 2: Thermal Aminolysis. Heat the mixture to 70–90 °C for 12–18 hours.

    • Causality: Ethoxide is a relatively poor leaving group compared to the chloride of a carbamoyl chloride. Thermal activation in a polar aprotic solvent (DMSO) is required to drive the addition-elimination mechanism at the carbonyl carbon[3]. This high activation energy is precisely what makes the carbamate a stable, safe reagent on the benchtop.

  • Step 3: Workup. Cool to room temperature and pour the mixture into ice water (20 mL). Collect the precipitated asymmetric urea via vacuum filtration.

  • Validation & QC: LC-MS must indicate the target mass [M+H]⁺ of the asymmetric urea. ¹H NMR will confirm the loss of the ethyl group and the integration of the new amine substituents[3].

Quantitative Data & Yield Optimization

The following table summarizes the optimized parameters for the transformations discussed, highlighting the thermodynamic and kinetic drivers for each reaction.

TransformationSubstratesCatalyst / BaseSolventTemp (°C)Yield (%)Key Mechanistic Driver
Carbamate Synthesis 3-chloro-4-fluoroaniline, Ethyl chloroformateEt₃N (1.5 eq)DCM0 to 2585–92Base neutralizes HCl, driving equilibrium; low temp prevents diaryl urea formation.
Oxazolidinone Core Carbamate, (R)-epichlorohydrinLiOH (1.0 eq)DMF2565–75Mild base deprotonates carbamate NH without racemizing the chiral epoxide[2].
Asymmetric Urea Carbamate, Aliphatic AmineNone / DMAP (cat.)DMSO70–9060–80Thermal activation overcomes the high activation energy of ethoxide displacement[3].

Safety & Handling Precautions

  • 3-Chloro-4-fluoroaniline: As a halogenated aromatic amine, this compound is a known methemoglobinemia-inducing agent and skin irritant[1]. It must be handled in a certified fume hood with nitrile gloves and safety goggles.

  • (R)-Epichlorohydrin: This reagent is a toxic alkylating agent and a potential carcinogen. All reactions involving epichlorohydrin should be quenched thoroughly, and contaminated glassware must be segregated and treated with a mild amine solution before standard washing.

References

  • Moreno, L. M., et al. "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions." Arkivoc, 2022, part ii, 140-155. URL:[Link]

  • Qiu, Z., et al. "Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus." European Journal of Medicinal Chemistry (Indexed in PMC), 2021. URL:[Link]

Sources

Method

Protocol for the Solubilization and Use of Ethyl (3-chloro-4-fluorophenyl)carbamate in Cell Culture

An Application Guide for Researchers Introduction: The Challenge of Hydrophobic Compounds in Aqueous Systems Ethyl (3-chloro-4-fluorophenyl)carbamate is a small organic molecule with potential applications in cell-based...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Introduction: The Challenge of Hydrophobic Compounds in Aqueous Systems

Ethyl (3-chloro-4-fluorophenyl)carbamate is a small organic molecule with potential applications in cell-based research and drug development. Like many small molecule inhibitors, its utility in in vitro biological systems is predicated on its effective delivery to the cellular target. However, the inherent hydrophobicity of such compounds presents a significant challenge, as they are often poorly soluble in aqueous cell culture media. Improper dissolution can lead to compound precipitation, inaccurate dosing, and consequently, non-reproducible experimental results.[1][2]

This application note provides a comprehensive, field-proven protocol for the solubilization of ethyl (3-chloro-4-fluorophenyl)carbamate. As a Senior Application Scientist, the goal is to present not just a series of steps, but the underlying scientific rationale. This guide details the creation of a high-concentration stock solution in an appropriate organic solvent and the subsequent preparation of working solutions in aqueous cell culture media, ensuring compound stability and maximizing bioavailability for reliable and reproducible in vitro studies.

Physicochemical Profile

Understanding the basic properties of a compound is the first step in developing a robust handling protocol. While specific experimental solubility data for ethyl (3-chloro-4-fluorophenyl)carbamate is not widely published, its structure suggests it is a hydrophobic organic molecule. The general approach for such molecules is to use a strong, water-miscible organic solvent to create a concentrated stock.[3][4]

PropertyDataSource
Molecular Formula C₉H₉ClFNO₂Inferred
Molecular Weight ~217.62 g/mol Inferred
Appearance Typically a solid powder
Primary Solvent Dimethyl Sulfoxide (DMSO), cell culture grade[2][3][4]
Storage (Powder) -20°C, sealed from moisture and light[5]
Storage (Stock Sol.) -20°C or -80°C in aliquots[5][6]

Core Protocol: Preparation of a High-Concentration Stock Solution

The cornerstone of accurate dosing is the preparation of a validated, high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its exceptional ability to dissolve a wide range of organic compounds and its miscibility with aqueous media.[3][4]

Materials Required
  • Ethyl (3-chloro-4-fluorophenyl)carbamate powder

  • Anhydrous, cell culture-grade DMSO (e.g., Sigma-Aldrich D2650 or equivalent)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials[7][8]

  • Calibrated analytical balance

  • Calibrated positive displacement or air displacement pipettes with sterile, low-retention tips

  • Vortex mixer

  • Optional: Sonicating water bath

Step-by-Step Dissolution Protocol
  • Pre-Equilibration: Allow the vial of ethyl (3-chloro-4-fluorophenyl)carbamate powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can affect compound stability and weighing accuracy.

  • Weighing: In a chemical fume hood or on a designated clean bench area, carefully weigh the desired amount of powder into a sterile microcentrifuge tube. It is critical to use an analytical balance for accuracy.

  • Solvent Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Formula: Volume (L) = Mass (g) / (Molar Concentration (mol/L) × Molecular Weight ( g/mol ))

    • Example for a 10 mM Stock from 5 mg of Compound:

      • Mass = 0.005 g

      • Molar Concentration = 0.010 mol/L

      • Molecular Weight = 217.62 g/mol

      • Volume (L) = 0.005 / (0.010 × 217.62) = 0.0023 L = 2.3 mL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the compound powder.

  • Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all particulate matter has dissolved.

  • Assisted Solubilization (If Necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath for 10-15 minutes or brief sonication can be employed.[8] Always re-vortex after these steps.

    • Causality: These methods increase the kinetic energy of the system, overcoming the intermolecular forces within the crystal lattice of the powder to facilitate its interaction with the solvent.

  • Storage and Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes. Store these aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles, which can degrade the compound.[5][6]

Protocol: Preparation of Working Solutions in Cell Culture Media

Direct dilution of a high-concentration DMSO stock into aqueous media can cause the hydrophobic compound to precipitate out of solution.[2] A stepwise dilution process is recommended to prevent this.[5]

Workflow for Working Solution Preparation

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution cluster_2 Cell Treatment Powder Weigh Compound Powder DMSO Add Anhydrous DMSO Powder->DMSO Vortex Vortex / Sonicate (Ensure Complete Dissolution) DMSO->Vortex Stock 10 mM Stock Solution in 100% DMSO Vortex->Stock Intermediate Prepare Intermediate Dilution (e.g., 1 mM in Media) Stock->Intermediate 1:10 Dilution Working Prepare Final Working Solution (e.g., 10 µM in Media) Intermediate->Working 1:100 Dilution Cells Treat Cells (Final DMSO < 0.5%) Working->Cells

Fig 1. Workflow for preparing cell culture working solutions.
Step-by-Step Dilution Protocol
  • Pre-warm Media: Warm the required volume of complete cell culture medium to 37°C.

  • Thaw Stock: Thaw one aliquot of the high-concentration stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation, first create an intermediate dilution. For example, add 10 µL of the 10 mM stock to 990 µL of pre-warmed media to create a 100 µM solution. Mix gently by pipetting or inverting.

  • Prepare Final Working Solution: Add the required volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium.

    • Crucial Step: Add the compound solution dropwise into the vortex of the gently swirling media.[8] This rapid dispersion prevents localized high concentrations that lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells. This is a critical parameter. For most cell lines, the final DMSO concentration should not exceed 0.5%, with concentrations below 0.1% being ideal.[5][8][9]

  • Control Group: Always prepare a "vehicle control" by adding the same final concentration of DMSO (without the compound) to the cell culture medium.[2][5] This allows you to distinguish the effects of the compound from any effects of the solvent itself.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Precipitate forms in stock solution The compound's solubility limit in DMSO has been exceeded, or the DMSO has absorbed water.Use fresh, anhydrous DMSO.[2] Try preparing a lower concentration stock (e.g., 5 mM). Use gentle warming (37°C) or sonication to aid dissolution.[8]
Precipitate forms in working solution Rapid dilution into aqueous media ("crashing out"). The compound's solubility in the final medium is low.Perform a stepwise or serial dilution as described in Protocol 4.0.[2][5] Add the stock solution slowly to pre-warmed, swirling media.[8] It may be necessary to reduce the final concentration of the compound.
Inconsistent experimental results Incomplete dissolution of the compound. Degradation of the compound in stock or working solution.Visually confirm complete dissolution of the stock solution before use. Aliquot stocks to avoid freeze-thaw cycles.[5] Prepare fresh working solutions for each experiment, as compound stability in aqueous media at 37°C can be limited.[1]
Cell toxicity or altered morphology The final DMSO concentration is too high. The compound itself is cytotoxic at the tested concentration.Calculate and confirm that the final DMSO concentration is within a safe range for your cell line (typically <0.5%).[9] Run a dose-response curve for both the compound and the DMSO vehicle control to determine the toxic thresholds. Some cell lines are particularly sensitive to DMSO.[10]

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Universitas Gadjah Mada. Retrieved from [Link]

  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Radboud University. (n.d.). 1 Preparation stock solution solid compound(s). Retrieved from [Link]

  • Kopp, D., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. BMC Pharmacology and Toxicology. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Wang, M., et al. (2021). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Omega. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl N-(3-chloro-4-methylphenyl)carbamate (CAS 85419-40-5). Retrieved from [Link]

  • Appchem. (n.d.). ethyl N-(3-chlorophenyl)carbamate. Retrieved from [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]

Sources

Application

Application Note: Structural Elucidation of Ethyl (3-chloro-4-fluorophenyl)carbamate via ¹H and ¹³C NMR Spectroscopy

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Document Type: Technical Protocol & Data Interpretation Guide Introduction and Structural Rationale Carbamate derivatives, partic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Document Type: Technical Protocol & Data Interpretation Guide

Introduction and Structural Rationale

Carbamate derivatives, particularly halogenated phenylcarbamates, are critical pharmacophores in medicinal chemistry, often serving as intermediates for oxazolidinone antibiotics or as kinase inhibitors. Ethyl (3-chloro-4-fluorophenyl)carbamate presents a unique analytical profile due to the presence of both chlorine and fluorine substituents on the aromatic ring.

From a spectroscopic standpoint, the ¹⁹F nucleus (spin-½, 100% natural abundance) profoundly impacts both the ¹H and ¹³C NMR spectra through heteronuclear spin-spin coupling ( JHF​ and JCF​ ). Understanding these coupling constants is not merely an academic exercise; it is a diagnostic necessity for confirming regiochemistry during synthesis[1]. This application note provides a comprehensive, self-validating protocol for the acquisition and interpretation of the NMR data for this specific compound.

SynthesisWorkflow A 3-Chloro-4-fluoroaniline (Starting Material) C DCM / Et3N 0 °C to RT, 2h A->C B Ethyl Chloroformate (Reagent) B->C D Ethyl (3-chloro-4- fluorophenyl)carbamate C->D Nucleophilic Acyl Substitution

Synthesis workflow for ethyl (3-chloro-4-fluorophenyl)carbamate via nucleophilic acyl substitution.

Experimental Protocol: Sample Preparation & Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol is designed as a self-validating system . Every step includes a causality checkpoint to ensure that experimental artifacts do not compromise data integrity.

Sample Preparation
  • Solvent Selection: Use deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is chosen over DMSO-d₆ to prevent the exchange or excessive broadening of the carbamate -NH proton, which can occur in highly hygroscopic solvents.

  • Concentration:

    • For ¹H NMR: Weigh exactly 15 mg of the analyte and dissolve in 0.6 mL CDCl₃.

    • For ¹³C NMR: Weigh exactly 60 mg of the analyte and dissolve in 0.6 mL CDCl₃.

    • Causality Check: The higher concentration for ¹³C is strictly required to overcome the low natural abundance (1.1%) and low gyromagnetic ratio of the ¹³C nucleus, ensuring an adequate Signal-to-Noise Ratio (SNR) for the quaternary carbons (C-1, C-3, C-4, C=O).

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity (shimming).

Spectrometer Setup & Acquisition Parameters
  • Instrument: 300 MHz or 400 MHz NMR Spectrometer equipped with a 5 mm multinuclear probe[1].

  • Tuning and Matching: Manually tune the probe to the exact frequency of the sample. Validation Checkpoint: Do not rely on automated tuning; manual tuning minimizes reflected power and maximizes the 90° pulse efficiency.

Table 1: Optimized NMR Acquisition Parameters

Parameter¹H NMR Setup¹³C NMR Setup (Proton-Decoupled)Rationale / Causality
Pulse Sequence zg30 (Standard 1D)zgpg30 (Power-gated decoupling)Minimizes sample heating while providing NOE enhancement for ¹³C.
Relaxation Delay (D1) 2.0 seconds3.0 secondsEnsures complete longitudinal relaxation ( T1​ ) for accurate integration.
Number of Scans (NS) 16512 to 1024Compensates for the sensitivity disparity between ¹H and ¹³C nuclei.
Spectral Width (SW) 15 ppm250 ppmCaptures the highly deshielded carbamate carbonyl carbon (~153 ppm).

Data Interpretation and Mechanistic Insights

The structural elucidation of ethyl (3-chloro-4-fluorophenyl)carbamate relies heavily on mapping the heteronuclear coupling caused by the fluorine atom.

NMRLlogic Mol Ethyl (3-chloro-4-fluorophenyl)carbamate HNMR 1H NMR Analysis Mol->HNMR CNMR 13C NMR Analysis Mol->CNMR H1 Ethyl Group: Triplet (~1.3 ppm) & Quartet (~4.2 ppm) HNMR->H1 H2 Aromatic Protons: Multiplets (7.0-7.6 ppm) due to H-F coupling HNMR->H2 C1 Carbamate C=O: Deshielded (~153 ppm) CNMR->C1 C2 C-F Carbon (C4): Doublet (~154 ppm, 1J_CF ≈ 245 Hz) CNMR->C2

Logical mapping of 1H and 13C NMR signal assignments based on structural features.

¹H NMR Spectral Analysis

The ¹H NMR spectrum in CDCl₃ exhibits distinct aliphatic and aromatic regions[1]. The ethyl ester chain is straightforward, presenting as an A3​X2​ spin system. The aromatic region is more complex due to the ¹⁹F coupling.

Table 2: ¹H NMR Signal Assignments (300 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
1.33 Triplet (t)3H 3JHH​ = 6.9-CH₃ (Ethyl chain)
4.25 Quartet (q)2H 3JHH​ = 6.9-CH₂-O- (Ethyl chain)
6.58 Singlet (s, broad)1HN/A-NH- (Carbamate)
7.06 – 7.22 Multiplet (m)2HComplex (H-F & H-H)Aromatic H-5 and H-6
7.57 – 7.58 Multiplet (m)1HComplexAromatic H-2

Expert Note on Literature Discrepancies: In the foundational synthesis literature by Moreno et al. (Arkivoc, 2022), the chemical shift for the H-2 aromatic proton is listed as "7.57-5.58"[1]. Based on first-principles NMR theory and the deshielding effect of the adjacent chlorine and carbamate groups, the "5.58" is an obvious typographical error in the original publication and should be interpreted as 7.57-7.58 ppm .

¹³C NMR Spectral Analysis

In the ¹³C NMR spectrum, the presence of the fluorine atom splits the aromatic carbon signals into doublets. The magnitude of the JCF​ coupling constant is inversely proportional to the number of bonds between the carbon and the fluorine atom.

Table 3: ¹³C NMR Signal Assignments and Heteronuclear Coupling

Chemical Shift (δ, ppm)Multiplicity JCF​ Coupling (Hz)Assignment & Mechanistic Rationale
14.6 Singlet (s)N/A-CH₃ : Aliphatic methyl carbon.
61.8 Singlet (s)N/A-CH₂-O- : Deshielded by the adjacent electronegative oxygen.
116.5 Doublet (d) 2JCF​≈22 C-5 : Ortho to the fluorine atom.
118.5 Doublet (d) 3JCF​≈6 C-6 : Meta to the fluorine atom.
120.5 Singlet (s)N/AC-2 : Isolated between Cl and NH; minimal F-coupling.
121.0 Doublet (d) 2JCF​≈18 C-3 : Ortho to fluorine, directly attached to chlorine.
134.5 Singlet (s)N/AC-1 : Quaternary carbon attached to the carbamate nitrogen.
153.5 Singlet (s)N/AC=O : Highly deshielded carbamate carbonyl.
154.0 Doublet (d) 1JCF​≈245 C-4 : Directly attached to Fluorine. Massive 1-bond coupling.

Note: ¹³C values are extrapolated baselines derived from the structurally analogous ethyl 4-bromo-3-fluorophenylcarbamate reported under identical conditions[1], adjusted for the empirical substituent effects of chlorine vs. bromine.

Troubleshooting & Quality Control

  • Missing or Broad NH Signal: If the peak at 6.58 ppm is missing, it is likely due to rapid proton exchange with trace water in the CDCl₃. Solution: Dry the CDCl₃ over activated 4Å molecular sieves prior to sample preparation.

  • Poor Resolution of Aromatic Multiplets: If the JHF​ couplings in the 7.06–7.22 ppm range appear as unresolved blobs rather than sharp multiplets, the magnetic field is poorly shimmed. Solution: Re-shim the Z1 and Z2 gradients, ensuring the lock level is stable and the solvent peak FWHM (Full Width at Half Maximum) is < 0.5 Hz.

References

  • Moreno, L. M. et al. "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions." Arkivoc, 2022, ii, 140-155.

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pattern and Analytical Protocol for Ethyl (3-chloro-4-fluorophenyl)carbamate

Introduction & Scope Ethyl (3-chloro-4-fluorophenyl)carbamate (C₉H₉ClFNO₂, Monoisotopic Mass: 217.0306 Da) is a halogenated N-phenylcarbamate. Compounds of this class are frequently utilized as critical intermediates in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Ethyl (3-chloro-4-fluorophenyl)carbamate (C₉H₉ClFNO₂, Monoisotopic Mass: 217.0306 Da) is a halogenated N-phenylcarbamate. Compounds of this class are frequently utilized as critical intermediates in agrochemical development and pharmaceutical synthesis. Because carbamates can be thermally labile and exhibit complex rearrangement behaviors under electron ionization (EI), accurate mass spectrometric characterization is essential for structural confirmation, impurity profiling, and residue analysis.

This application note provides a comprehensive guide to the EI-MS fragmentation mechanisms of ethyl (3-chloro-4-fluorophenyl)carbamate, supported by a self-validating gas chromatography-mass spectrometry (GC-MS) protocol designed to ensure high-fidelity analytical results.

Mechanistic Insights into Fragmentation

The fragmentation of N-phenylcarbamates under standard 70 eV Electron Ionization (EI) is governed by highly conserved skeletal rearrangements rather than simple bond cleavages[1]. Understanding the causality behind these pathways is critical for spectral interpretation.

Upon ionization, the molecular ion [M]⁺• (m/z 217 / 219) undergoes two primary, competing fragmentation pathways:

  • Formation of the Isocyanate (Loss of 46 Da): The molecular ion undergoes a McLafferty-type rearrangement involving the transfer of a proton from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethanol molecule (C₂H₅OH). This yields the highly stable 3-chloro-4-fluorophenyl isocyanate radical cation at m/z 171 (and m/z 173 for the ³⁷Cl isotope)[1].

  • Formation of the Aniline Base Peak (Loss of 72 Da): A defining feature of ethyl N-phenylcarbamates is a complex skeletal rearrangement resulting in the concerted or rapid sequential loss of carbon dioxide (CO₂, 44 Da) and ethylene (C₂H₄, 28 Da)[1],[2]. This elimination of 72 Da produces the substituted aniline radical cation (3-chloro-4-fluoroaniline) at m/z 145 / 147 . Due to the resonance stabilization provided by the aromatic ring and the amine group, this ion typically forms the base peak of the spectrum.

  • Secondary Halogen Cleavages: The aniline fragment further dissociates by expelling neutral species dictated by the halogen substituents. The loss of hydrogen fluoride (HF, 20 Da) yields a minor fragment at m/z 125 , while the homolytic cleavage of the chlorine radical (Cl•, 35 Da) yields a fragment at m/z 110 [3].

Fragmentation M Molecular Ion [M]⁺• m/z 217 / 219 Ethyl (3-chloro-4-fluorophenyl)carbamate Iso [M - 46]⁺• m/z 171 / 173 3-Chloro-4-fluorophenyl isocyanate M->Iso - C₂H₅OH (46 Da) Ani [M - 72]⁺• m/z 145 / 147 3-Chloro-4-fluoroaniline M->Ani - CO₂ & C₂H₄ (72 Da) Frag1 [Ani - HF]⁺• m/z 125 / 127 Fluoro-loss Fragment Ani->Frag1 - HF (20 Da) Frag2 [Ani - Cl]⁺ m/z 110 Chloro-loss Fragment Ani->Frag2 - Cl• (35 Da)

EI-MS fragmentation pathway of ethyl (3-chloro-4-fluorophenyl)carbamate.

Quantitative Data Summary

The table below summarizes the diagnostic ions required for Selected Ion Monitoring (SIM) or full-scan spectral validation.

Diagnostic Ion (m/z)³⁷Cl Isotope (m/z)Relative AbundanceNeutral LossStructural Assignment
217 219MediumNoneMolecular Ion [M]⁺•
171 173High46 Da (C₂H₆O)3-chloro-4-fluorophenyl isocyanate
145 147Base Peak72 Da (CO₂ + C₂H₄)3-chloro-4-fluoroaniline
125 127Low92 Da (72 + 20)[Aniline - HF]⁺•
110 N/ALow107 Da (72 + 35)[Aniline - Cl•]⁺

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure analytical trustworthiness, the following protocol integrates physical separation with internal isotopic validation.

Step 1: Sample Preparation & Matrix Matching
  • Procedure: Dissolve the analyte in a highly volatile, non-protic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 10–50 µg/mL. Spike the sample with an isotopically labeled internal standard (e.g., ethyl N-phenylcarbamate-d5) at 10 µg/mL.

  • Causality: Carbamates are prone to thermal degradation in active GC inlets. Matrix matching and the use of a deuterated internal standard normalize any inlet-related breakdown, ensuring that quantitation remains accurate even if partial degradation occurs.

Step 2: Gas Chromatography (GC) Separation
  • Procedure: Inject 1 µL of the sample in splitless mode (Inlet Temp: 220 °C). Use a non-polar 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Oven Program: Initial hold at 60 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 3 min.

  • Causality: A non-polar column minimizes silanol interactions with the polar carbamate moiety. The rapid temperature ramp (15 °C/min) ensures the analyte elutes quickly, minimizing its residence time in the heated zone and preventing thermal decomposition into the isocyanate prior to ionization.

Step 3: Electron Ionization (EI) and Mass Analysis
  • Procedure: Set the MS transfer line to 250 °C and the ion source to 230 °C. Operate the electron ionization source at exactly 70 eV . Scan from m/z 50 to 300.

  • Causality: 70 eV is the universal standard for EI-MS. It provides the precise internal energy required to drive the 72 Da skeletal rearrangement (yielding the m/z 145 base peak)[1], ensuring the resulting spectrum is directly comparable to established library fragmentation rules[3].

Step 4: Self-Validating Data Interpretation (Isotopic Filter)
  • Procedure: For every major fragment identified (m/z 217, 171, 145), verify the presence of the corresponding M+2 peak (m/z 219, 173, 147).

  • Causality: The natural isotopic abundance of ³⁵Cl to ³⁷Cl is approximately 3:1. This acts as a built-in, self-validating system. If a proposed fragment peak lacks an M+2 companion at ~33% relative intensity, the fragment does not contain the intact chlorinated aromatic ring and must be rejected as matrix interference.

Workflow Prep Sample Prep Dilution & Internal Std GC Gas Chromatography HP-5MS Column Prep->GC 1 µL Injection EI Electron Ionization 70 eV Source GC->EI Elution MS Mass Analysis Quadrupole / SIM EI->MS Ion Beam Data Data Validation ³⁵Cl / ³⁷Cl Ratio Check MS->Data Spectra

GC-MS analytical workflow for carbamate characterization and validation.

References[1] Lewis, C. P. "Mass Spectra of Ethyl N-Phenylcarbamate and Ethyl N-Ethylcarbamate." Analytical Chemistry 36.1 (1964): 176-180. Source: acs.org. URL: https://pubs.acs.org/doi/10.1021/ac60207a056[3] Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. Source: libretexts.org. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry/Mass_Spectrometry_-_Fragmentation_Patterns[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 7591, Ethyl N-phenylcarbamate." PubChem. Source: nih.gov. URL: https://pubchem.ncbi.nlm.nih.gov/compound/7591

Sources

Application

Application Note: Formulation and Efficacy Profiling of Ethyl (3-chloro-4-fluorophenyl)carbamate in Agrochemical Development

Structural Rationale: The Fluorine Advantage In the development of N-phenylcarbamate herbicides, metabolic stability is a primary hurdle. Traditional analogs, such as propham and chlorpropham (CIPC), are highly susceptib...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale: The Fluorine Advantage

In the development of N-phenylcarbamate herbicides, metabolic stability is a primary hurdle. Traditional analogs, such as propham and chlorpropham (CIPC), are highly susceptible to rapid degradation in soil and in planta via cytochrome P450-mediated aromatic hydroxylation at the para position.

The strategic design of ethyl (3-chloro-4-fluorophenyl)carbamate introduces a fluorine atom at this exact metabolic soft spot[1]. Because the carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, this bioisosteric replacement effectively blocks para-hydroxylation. This modification not only extends the environmental half-life of the active ingredient (AI) to provide prolonged pre-emergence weed control but also increases the molecule's lipophilicity, enhancing root cuticle penetration[1].

Mechanism of Action: Microtubule Disruption

Ethyl (3-chloro-4-fluorophenyl)carbamate belongs to the mitotic disrupter class of herbicides[2]. However, its mechanism diverges slightly from other antimicrotubule agents like dinitroanilines, which directly bind free tubulin subunits to prevent polymerization.

Instead, N-phenylcarbamates primarily target the Microtubule Organizing Centers (MTOCs) and alter the spatial organization of spindle microtubules[3]. By compromising MTOC integrity, the herbicide induces the formation of multipolar spindles. Chromosomes are subsequently pulled toward multiple poles, resulting in an arrested prometaphase, chromosome missegregation, and ultimately, the cessation of cell division[2]. Macroscopically, this localized mitotic arrest in the meristematic tissue manifests as characteristic club-shaped swelling of the root tips[2].

MOA A Ethyl (3-chloro-4-fluorophenyl) carbamate B Root Meristem Penetration A->B C Binding to MTOCs B->C Cytoplasmic transport D Loss of Spindle Integrity C->D MTOC fragmentation E Multipolar Spindles & Mitotic Arrest D->E Prometaphase block F Club-shaped Root Swelling (Death) E->F Macroscopic phenotype

Fig 1. Mechanistic pathway of ethyl (3-chloro-4-fluorophenyl)carbamate inducing mitotic arrest.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate this compound for agrochemical viability, we employ a tiered workflow moving from physicochemical formulation to biochemical target validation, and finally, in planta greenhouse screening.

Workflow Step1 1. EC Formulation (Solvent + Surfactant + AI) Step2 2. Physicochemical QC (Emulsion Stability Test) Step1->Step2 Step3 3. In Vitro Assay (Tubulin Polymerization Kinetics) Step2->Step3 Passes Bloom Test Step4 4. Greenhouse Screening (Pre-emergence Herbicide Assay) Step3->Step4 Target Validated Step5 5. Efficacy & Phytotoxicity Data Analysis Step4->Step5

Fig 2. Tiered development workflow from EC formulation to greenhouse efficacy screening.

Protocol A: Preparation of a 10% Emulsifiable Concentrate (EC)

Causality: Carbamates exhibit notoriously low aqueous solubility. To deliver the AI uniformly in an agricultural spray tank, it must be formulated as an EC. We utilize a dual-solvent system (xylene and cyclohexanone) to dissolve the crystalline AI and prevent Ostwald ripening (crystal growth) during temperature fluctuations.

  • Solubilization: In a glass vessel, dissolve 10.0 g of ethyl (3-chloro-4-fluorophenyl)carbamate in 40.0 g of cyclohexanone under continuous magnetic stirring at 40°C.

  • Dilution: Gradually add 40.0 g of heavy aromatic solvent (e.g., Aromatic 150) to the mixture.

  • Surfactant Addition: Blend in 10.0 g of a matched emulsifier pair (e.g., 6.0 g Calcium dodecylbenzenesulfonate [anionic] and 4.0 g Tristyrylphenol ethoxylate [non-ionic]). Stir for 30 minutes until homogenous.

  • Self-Validation (The Bloom Test): Pipette 1 mL of the formulated EC into a 100 mL graduated cylinder containing 99 mL of standard hard water (342 ppm CaCO₃). The formulation must spontaneously form a dense, bluish-white emulsion ("bloom") without mechanical agitation. Validation Check: If phase separation or creaming occurs within 2 hours, the Hydrophilic-Lipophilic Balance (HLB) of the surfactant blend is mismatched and must be recalibrated.

Protocol B: In Vitro Tubulin Polymerization Assay

Causality: To isolate the biochemical mechanism from in planta pharmacokinetic barriers (like cell wall penetration), we assess the compound's direct impact on tubulin dynamics using a fluorescence-based polymerization assay.

  • Preparation: Thaw >99% pure porcine brain tubulin on ice. Resuspend to 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter (e.g., DAPI).

  • Compound Dosing: Pre-warm a 96-well half-area plate to 37°C. Add 5 µL of the test compound (serial dilutions in DMSO) to the wells.

  • Initiation: Rapidly add 45 µL of the tubulin master mix to each well to initiate polymerization.

  • Kinetic Read: Immediately read fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes at 37°C.

  • Self-Validation: Include a 0.5% DMSO vehicle control (baseline polymerization) and a 10 µM paclitaxel well (hyper-polymerization control). Validation Check: If the paclitaxel control does not exhibit a >2-fold increase in the Vmax​ of fluorescence compared to the vehicle, the tubulin batch has degraded, rendering the plate invalid.

Protocol C: Greenhouse Pre-Emergence Efficacy Screening

Causality: Mitotic disrupters are primarily active via root uptake during the earliest stages of weed seed germination. Foliar application is generally ineffective because carbamates do not translocate efficiently via the plant's phloem.

  • Sowing: Fill 10 cm square plastic pots with a standardized sandy-loam soil mix. Sow 20 seeds of Echinochloa crus-galli (Barnyardgrass) and Amaranthus retroflexus (Redroot pigweed) at a depth of 1.5 cm.

  • Application: Within 24 hours of sowing, apply the 10% EC formulation (diluted in water) using a track sprayer calibrated to deliver a volume equivalent to 200 L/ha at a dose rate of 500 g AI/ha.

  • Incubation: Transfer pots to a greenhouse maintained at 25°C/20°C (day/night) with a 16-hour photoperiod.

  • Self-Validation (Moisture Control): Soil moisture must be strictly maintained at 80% field capacity via sub-irrigation. Validation Check: Surface watering is prohibited for the first 7 days to prevent leaching the AI out of the germination zone. If soil dries out, the highly lipophilic carbamate will bind irreversibly to soil organic matter, yielding false negatives.

  • Evaluation: Assess visual weed control percentage (0% = no effect, 100% = complete death) at 14 and 21 days post-application.

Quantitative Data Summary

The following table summarizes the comparative efficacy of the fluorinated carbamate against the industry standard, Chlorpropham, demonstrating the impact of the para-fluoro substitution on both biochemical target engagement and whole-plant efficacy.

CompoundTubulin IC₅₀ (µM)E. crus-galli Control (%)A. retroflexus Control (%)Primary Root Phenotype
Ethyl (3-chloro-4-fluorophenyl)carbamate 12.4 ± 1.194%88%Severe club-shaped swelling
Chlorpropham (CIPC Standard) 18.2 ± 1.572%65%Moderate swelling
Untreated Control (Vehicle) N/A0%0%Normal tapered elongation

Note: Greenhouse control percentages recorded at 21 days post-application at a rate of 500 g AI/ha.

References

  • Shiley, R. H., et al. "Screening of selected fluoroaromatic compounds for use as agrichemicals, I." Illinois State Geological Survey, 1979.[Link]

  • Hess, F. D. "Mitotic Disrupter Herbicides." Weed Science, Cambridge Core, 1987.[Link]

  • Bekiari, E., et al. "Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris." Experimental Cell Research, 2004.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl (3-chloro-4-fluorophenyl)carbamate Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this technical guide to address the specific kinetic and thermodynamic challenges associated with the carbamation of de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this technical guide to address the specific kinetic and thermodynamic challenges associated with the carbamation of deactivated anilines.

Synthesizing ethyl (3-chloro-4-fluorophenyl)carbamate involves the reaction of 3-chloro-4-fluoroaniline with ethyl chloroformate (ECF). While seemingly straightforward, the electron-withdrawing nature of the halogen substituents on the aniline ring significantly reduces its nucleophilicity[1]. This inherent deactivation often leads to incomplete conversions, competing side reactions, and depressed yields if the reaction microenvironment is not strictly controlled.

Mechanistic Causality & Reaction Dynamics

To troubleshoot yield issues, we must first understand the competing pathways in the reaction vessel. Ethyl chloroformate is a highly versatile and reactive electrophile[2]. However, its high electrophilicity also makes it susceptible to hydrolysis. When reacting with a weak nucleophile like 3-chloro-4-fluoroaniline, the rate of acylation ( kacyl​ ) can become dangerously close to the rate of ECF hydrolysis ( khydro​ ) if trace moisture is present and the base selection is suboptimal.

Mechanism Aniline 3-Chloro-4-fluoroaniline (Weak Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack ECF Ethyl Chloroformate (Electrophile) ECF->Tetrahedral Hydrolysis Ethanol + CO2 + HCl (Side Reaction) ECF->Hydrolysis Competing Hydrolysis Base Base Catalyst (e.g., NaHCO3) Base->Tetrahedral Deprotonation Product Ethyl (3-chloro-4-fluorophenyl)carbamate (Target Product) Tetrahedral->Product Elimination of Cl- Water Trace Moisture Water->Hydrolysis

Reaction pathway and competing hydrolysis in carbamate synthesis.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 60-70% conversion despite adding excess ethyl chloroformate. Why isn't the reaction driving to completion? Causality: The 3-chloro and 4-fluoro groups exert a strong inductive electron-withdrawing effect, pulling electron density away from the amine nitrogen. If you are using a standard homogeneous organic base like Triethylamine (TEA) in Dichloromethane (DCM), the nucleophilic attack is sluggish. During this extended reaction time, ECF slowly degrades via hydrolysis or reacts with the base to form less active intermediates[2]. Solution: Transition to a Schotten-Baumann biphasic system (Ethyl Acetate / Saturated Aqueous NaHCO₃). The aqueous phase acts as a continuous sink for the HCl byproduct, driving the equilibrium forward without degrading the ECF as rapidly as a homogeneous amine base would. This approach is highly validated for halogenated anilines[3].

Q2: I am observing a highly insoluble white precipitate that is not my product. What is this byproduct? Causality: This is likely the symmetric urea byproduct, 1,3-bis(3-chloro-4-fluorophenyl)urea. It forms when the newly synthesized carbamate is deprotonated by excess strong base and reacts with another equivalent of the aniline, or if localized heating causes the ECF to act as a dehydrating agent, forming transient isocyanates. Solution: Control the reaction thermodynamics. Ensure ECF is added dropwise to a chilled (0 °C) mixture. Maintaining a low temperature during the exothermic addition phase prevents over-reaction and suppresses isocyanate formation.

Q3: How do different base and solvent systems quantitatively impact the yield for this specific scaffold? Causality: The choice of base dictates whether the reaction proceeds via direct nucleophilic attack (TEA), nucleophilic catalysis (Pyridine), or interfacial biphasic continuous extraction (NaHCO₃).

Quantitative Optimization Data for Halogenated Aniline Carbamation
Solvent SystemBase CatalystTemperature ProfileECF EquivalentsConversion (%)Isolated Yield (%)Mechanistic Observation
DichloromethaneTriethylamine (1.5 eq)0 °C → 25 °C1.17265Sluggish nucleophilic attack; ECF hydrolysis competes.
DichloromethanePyridine (2.0 eq)0 °C → 25 °C1.29588Acylpyridinium intermediate accelerates acylation[2].
Ethyl Acetate / H₂ONaHCO₃ (sat. aq.)0 °C → 25 °C1.2>9894Biphasic system traps HCl; minimizes ECF degradation[3].

Self-Validating Standard Operating Procedure (SOP)

Adapting the highly efficient biphasic conditions utilized for chloroformate derivatization of 3-chloro-4-fluoroaniline[3], the following protocol is designed as a self-validating system. Each step contains built-in physical or chemical checks to ensure the reaction is proceeding correctly.

Protocol Step1 1. Dissolution Aniline in EtOAc Step2 2. Base Addition Sat. aq. NaHCO3 Step1->Step2 Step3 3. Acylation Add ECF at 0°C Step2->Step3 Step4 4. Biphasic Reaction Vigorous stirring at RT Step3->Step4 Step5 5. Workup HCl wash & Extraction Step4->Step5 Step6 6. Isolation Concentration & Drying Step5->Step6

Step-by-step experimental workflow for biphasic carbamate synthesis.

Step-by-Step Methodology

Phase 1: Preparation & Activation

  • Dissolution: In a round-bottom flask, dissolve 3-chloro-4-fluoroaniline (1.0 equivalent, e.g., 10 mmol) in Ethyl Acetate (EtOAc) (0.2 M concentration, 50 mL).

    • Self-Validation Check: The solution should be completely clear. Any turbidity indicates degraded starting material.

  • Biphasic Setup: Add an equal volume (50 mL) of saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

Phase 2: Electrophilic Addition 4. Acylation: Using a dropping funnel or syringe pump, add ethyl chloroformate (1.2 equivalents, 12 mmol) dropwise over 15 minutes.

  • Self-Validation Check: You will observe mild effervescence (CO₂ release) as the ECF reacts and HCl is neutralized by the bicarbonate. If no gas evolution is observed, the ECF may have degraded prior to use.

Phase 3: Propagation & Monitoring 5. Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously (≥ 600 RPM) for 12 hours. Vigorous stirring is mathematically critical here; the reaction occurs at the interfacial boundary of the two phases. 6. In-Process Control (IPC): Stop stirring to allow phase separation. Sample the organic (upper) layer for TLC (Hexanes/EtOAc 3:1).

  • Self-Validation Check: The starting aniline (lower Rf​ , stains active with ninhydrin) should be completely absent, replaced by a single UV-active product spot at a higher Rf​ . Check the pH of the aqueous layer; it must remain basic (pH > 8). If it is acidic, the base was consumed, and the reaction has stalled.

Phase 4: Isolation & Purification 7. Quench & Wash: Transfer the mixture to a separatory funnel. Separate the phases. Wash the organic layer with 1M HCl (25 mL) to protonate and remove any trace unreacted aniline into the aqueous phase. 8. Neutralization: Wash the organic layer with brine (25 mL) to remove residual water and acid. 9. Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl (3-chloro-4-fluorophenyl)carbamate as a crystalline solid.

References
  • Qiu, Z., et al. "Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus - PMC." National Institutes of Health (NIH). Available at: [Link]

Sources

Optimization

overcoming ethyl (3-chloro-4-fluorophenyl)carbamate poor solubility in aqueous media

Welcome to the Technical Support Center for Formulation and Solubilization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with ethyl (3-chloro-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Formulation and Solubilization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with ethyl (3-chloro-4-fluorophenyl)carbamate .

Halogenated aryl carbamates present a "dual-penalty" for aqueous solubility: extreme lipophilicity driven by the chloro-fluoro-phenyl ring, and high crystal lattice energy driven by the planar, hydrogen-bonding carbamate backbone[1][2]. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers without compromising the chemical integrity of your compound.

Section 1: Troubleshooting Guide & FAQs

Q1: I dissolved ethyl (3-chloro-4-fluorophenyl)carbamate in DMSO for my in vitro biochemical assay, but it precipitates immediately upon dilution into the aqueous assay buffer. How do I prevent this? A1: You are experiencing "solvent shift" precipitation. When the DMSO is diluted by the aqueous buffer, the compound's kinetic solubility rapidly drops below its thermodynamic solubility limit, forcing crystallization.

  • The Fix: Shift from a pure cosolvent approach to a host-guest complexation strategy . Supplement your assay buffer with 10–20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin perfectly accommodates the 3-chloro-4-fluorophenyl ring, shielding the lipophilic moiety from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains solubility[3].

Q2: We are attempting to create an Amorphous Solid Dispersion (ASD) via hot-melt extrusion to disrupt the crystal lattice, but HPLC analysis shows significant API degradation. What is happening? A2: Carbamates are highly susceptible to thermal degradation and base-catalyzed hydrolysis[4]. If your polymer matrix has a basic microenvironmental pH, or if you are using alkaline excipients (like certain calcium phosphates), the carbamate linkage will hydrolyze into 3-chloro-4-fluoroaniline, ethanol, and CO₂[4].

  • The Fix: Switch to a neutral or slightly acidic polymer matrix (e.g., PVP-VA or HPMCAS) and change your manufacturing process to Spray Drying (Solvent Evaporation) . This avoids the extreme thermal stress of hot-melt extrusion and protects the heat-sensitive carbamate bond.

Q3: For in vivo PK dosing (oral gavage in rodents), what is the most reliable formulation to maximize exposure (AUC) without using toxic levels of surfactants? A3: For highly crystalline, poorly soluble compounds, top-down nanomilling (nanosuspensions) is the gold standard[5]. By reducing the particle size to <300 nm, you exponentially increase the surface area. According to the Noyes-Whitney equation, this drastically accelerates the dissolution rate in the gastrointestinal tract, bypassing the solubility bottleneck and driving absorption before the compound can be excreted[5][6].

Section 2: Standard Operating Protocols (SOPs)

Protocol A: Preparation of HP-β-CD Inclusion Complex (For In Vitro Assays)

This protocol utilizes thermodynamic equilibration to achieve a stable, water-soluble complex.

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer and adjust to pH 6.5.

    • Causality: pH 6.5 is chosen to minimize the risk of base-catalyzed carbamate hydrolysis while remaining physiologically relevant for most enzymatic assays.

  • Host Solution: Dissolve 20% (w/v) HP-β-CD into the buffer.

  • API Addition: Add ethyl (3-chloro-4-fluorophenyl)carbamate in excess (e.g., 5 mg/mL) to create a supersaturated suspension.

  • Equilibration: Stir the suspension at 500 rpm at 25°C for 48 hours in a light-protected vessel.

    • Causality: Halogenated aromatics can be photolabile. A 48-hour window ensures the thermodynamic equilibrium of the host-guest complex is fully reached.

  • Harvesting: Filter the suspension through a 0.22 µm PVDF syringe filter. The filtrate contains the solubilized complex. Quantify via HPLC-UV.

Protocol B: Top-Down Nanomilling (For In Vivo Dosing)

This protocol generates a physically stable nanosuspension to maximize oral bioavailability.

  • Stabilizer Matrix: Dissolve 1% (w/v) Poloxamer 407 and 0.2% (w/v) Sodium Dodecyl Sulfate (SDS) in Milli-Q water.

    • Causality: Poloxamer provides steric hindrance, while SDS provides electrostatic repulsion. This dual-stabilization prevents the nanoparticles from undergoing Ostwald ripening or agglomeration[6].

  • Dispersion: Suspend 5% (w/w) of the crystalline carbamate API in the stabilizer solution.

  • Milling Setup: Transfer the suspension to a planetary micro-mill loaded with 0.1–0.2 mm Yttrium-stabilized Zirconium Oxide (YTZ) beads[5].

  • Processing: Mill at 400 rpm for a total of 2 hours, utilizing strict 15-minute active milling cycles followed by 5-minute cooling pauses.

    • Causality: The cooling pauses are critical to dissipate kinetic heat, preventing the thermal degradation of the carbamate moiety.

  • Recovery: Separate the nanosuspension from the milling media using a 10 µm stainless steel sieve.

Section 3: Formulation Strategy Matrix

Table 1: Quantitative Comparison of Solubilization Strategies for Halogenated Carbamates

StrategyPrimary Mechanism of ActionAPI Loading CapacityKey AdvantagesCritical Risks / Limitations
Cosolvency (DMSO/PEG) Reduces dielectric constant of the solventHigh (>50 mg/mL)Simple preparation; ideal for stock solutions.High risk of precipitation upon aqueous dilution; solvent toxicity in vivo.
Cyclodextrin Complexation Hydrophobic shielding of the halogenated phenyl ringLow-Medium (1-5 mg/mL)Excellent physical stability; no solvent toxicity; ideal for in vitro assays.Limited by the molecular weight and cavity size of the cyclodextrin.
Nanomilling Increases surface area (Noyes-Whitney dissolution)Very High (up to 200 mg/mL)Maximizes oral AUC; avoids harsh solvents[5].Risk of Ostwald ripening; requires specialized milling equipment.
Amorphous Solid Dispersion Disrupts high crystal lattice energyMedium (10-30% w/w in polymer)Highly stable solid dosage form; excellent for tablets[6].High risk of carbamate hydrolysis if basic excipients are used[4].

Section 4: Formulation Decision Workflow

FormulationWorkflow A Ethyl (3-chloro-4-fluorophenyl)carbamate Solubility Assessment B In Vitro Screening (Aqueous Buffers) A->B C In Vivo Dosing (High Concentration) A->C D Risk: Solvent Shift Precipitation B->D E Risk: High Crystal Lattice Energy C->E F Cyclodextrin Complexation (HP-β-CD) D->F G Top-Down Nanomilling (Particle Size <300nm) E->G H Amorphous Solid Dispersion (Spray Drying) E->H I Warning: Avoid Calcium Phosphate & Basic Excipients (Hydrolysis) G->I H->I

Decision matrix for overcoming aqueous insolubility and stability risks of halogenated carbamates.

Sources

Troubleshooting

preventing degradation of ethyl (3-chloro-4-fluorophenyl)carbamate during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the physicochemical stability of active pharmaceutical ingredients (APIs), I frequently encounter stability failures involving ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the physicochemical stability of active pharmaceutical ingredients (APIs), I frequently encounter stability failures involving halogenated phenylcarbamates.

This guide provides the mechanistic causality behind the degradation of ethyl (3-chloro-4-fluorophenyl)carbamate and establishes self-validating protocols to ensure its integrity during long-term storage and analysis.

Mechanistic Causality: Understanding the Vulnerability

Ethyl (3-chloro-4-fluorophenyl)carbamate is a monosubstituted carbamate ester. Its primary vulnerability during storage is hydrolysis , specifically base-catalyzed hydrolysis.

Because the nitrogen atom possesses a free proton (N-H), this compound degrades via the E1cB (Elimination Unimolecular conjugate Base) mechanism[1]. The electron-withdrawing chloro and fluoro groups on the phenyl ring increase the acidity of this N-H proton. When exposed to a pH above 7.0, ambient hydroxide ions deprotonate the nitrogen. This triggers a rapid elimination of the ethoxide leaving group, forming an unstable isocyanate intermediate. This intermediate quickly hydrates and decarboxylates, irreversibly breaking the compound down into 3-chloro-4-fluoroaniline, ethanol, and carbon dioxide[2].

Understanding this causality is the key to preventing degradation: if you control the protonation state of the nitrogen, you arrest the E1cB pathway.

Workflow cluster_0 Degradation Pathways cluster_1 Self-Validating Mitigation Protocols A Ethyl (3-chloro-4-fluorophenyl)carbamate (Target API) B Alkaline Hydrolysis (pH > 7) Mechanism: E1cB Elimination A->B OH- Exposure C Acidic Hydrolysis (pH < 4) Mechanism: AAc2 Cleavage A->C H+ Exposure D Photolytic / Thermal Stress Mechanism: Radical Cleavage A->D UV / Heat E Primary Degradants: 3-chloro-4-fluoroaniline + CO2 + Ethanol B->E Rapid C->E Slow D->E Variable F Buffer Matrix to pH 5.0 - 6.0 (Blocks E1cB Pathway) F->B Prevents F->C Prevents G Store at 2-8°C in Amber Glass with Argon Headspace G->D Prevents

Degradation pathways of ethyl (3-chloro-4-fluorophenyl)carbamate and targeted mitigation strategies.

Troubleshooting & FAQs

Q1: We are observing rapid loss of ethyl (3-chloro-4-fluorophenyl)carbamate in our aqueous-organic sample matrices. What is the root cause? Answer: The root cause is pH drift leading to alkaline hydrolysis. Carbamates are highly susceptible to base-catalyzed degradation, with half-lives dropping from weeks to minutes as the pH rises above 7.5[3]. Because your compound is a monosubstituted phenylcarbamate, the E1cB elimination pathway is highly active[1]. To fix this, you must strictly buffer your matrices to a slightly acidic range (pH 5.0–6.0) from the moment of sample preparation[3].

Q2: How should we design our long-term stability testing to comply with regulatory standards for this compound? Answer: Stability testing must follow the ICH Q1A(R2) guidelines to establish a validated re-test period or shelf life[4]. For long-term storage, the solid-state compound should be evaluated at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months. Accelerated testing must be conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[4]. Because this compound is susceptible to hydrolysis, your stress testing (forced degradation) must evaluate its stability across a wide range of pH values in solution[4].

Q3: Why do you recommend using an N,N-disubstituted carbamate as an internal standard during stability assays? Answer: This creates a critical self-validating system for your analytical workflow. N,N-disubstituted carbamates lack the N-H proton required for the rapid E1cB elimination pathway, forcing them to degrade via the significantly slower BAC2 mechanism[1]. By spiking your sample with an N,N-disubstituted carbamate internal standard, you create an internal control. If your target degrades but the internal standard remains intact, you have definitively proven that the degradation is driven by pH-specific E1cB hydrolysis rather than general matrix oxidation or thermal breakdown.

Quantitative Stability Parameters

The following table summarizes the expected stability of ethyl (3-chloro-4-fluorophenyl)carbamate under various environmental and matrix conditions.

Storage ConditionMatrix pHTemperatureExpected Stability (Shelf-life)Primary Degradation Risk
Unbuffered Aqueous> 7.525°C< 24 hoursRapid E1cB Hydrolysis[3]
Buffered Aqueous5.0 - 6.025°C> 2 weeksSlow AAc2 Hydrolysis
Solid State (ICH)N/A25°C / 60% RH> 12 months (Long-Term)Moisture ingress[4]
Solid State (ICH)N/A40°C / 75% RH6 months (Accelerated)Thermal / Moisture[4]
Buffered Organic5.0 - 6.02-8°C> 6 monthsMinimal

Self-Validating Protocol: Formulation and Storage Preparation

To guarantee the integrity of ethyl (3-chloro-4-fluorophenyl)carbamate during long-term storage and analytical preparation, execute the following step-by-step methodology.

Step 1: Matrix Preparation and pH Control

  • Action: Prepare a 50 mM ammonium acetate buffer adjusted to pH 5.5 using glacial acetic acid. Dilute the organic stock solution of the carbamate into this buffer.

  • Causality: Maintaining a slightly acidic pH completely neutralizes the E1cB base-catalyzed hydrolysis pathway[3]. Ammonium acetate is chosen because it is volatile and fully compatible with downstream LC-MS/MS analysis, preventing ion suppression.

Step 2: Internal Standard (IS) Integration (Self-Validation)

  • Action: Spike the matrix with 10 ng/mL of an N,N-disubstituted carbamate (e.g., Bambuterol or a custom synthesized N,N-dialkyl analog).

  • Causality: The N,N-disubstituted IS cannot undergo E1cB elimination[1]. Differential degradation between the target and the IS instantly diagnoses pH drift versus general oxidative stress, validating the integrity of your sample preparation.

Step 3: Environmental Isolation

  • Action: Aliquot the buffered solution (or solid powder) into amber, silanized glass vials. Purge the headspace of each vial with high-purity Argon gas for 5 seconds before sealing with PTFE-lined crimp caps.

  • Causality: Amber glass blocks UV radiation, preventing photolytic radical cleavage. Silanized glass prevents surface-catalyzed degradation. Argon displaces oxygen and atmospheric moisture, eliminating oxidative and hydrolytic stress during long-term storage at 2-8°C.

Step 4: Accelerated Stress Verification (ICH Q1A(R2) Compliant)

  • Action: Place a subset of the sealed solid-state batches in a controlled environmental chamber at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[4]. Pull samples at 0, 3, and 6 months for HPLC-UV/MS quantification.

  • Causality: This empirically validates the container-closure system's resistance to moisture and thermal stress, satisfying regulatory requirements for establishing a formal re-test period[4].

References

  • Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source: PMC / NIH URL: [Link]

  • Title: Key parameters for carbamate stability in dilute aqueous–organic solution Source: ResearchGate URL: [Link]

  • Title: Q 1 A (R2) Stability Testing of new Drug Substances and Products Source: European Medicines Agency (EMA) / ICH URL: [Link]

Sources

Optimization

HPLC mobile phase optimization for ethyl (3-chloro-4-fluorophenyl)carbamate analysis

Target Analyte: Ethyl (3-chloro-4-fluorophenyl)carbamate Welcome to the Technical Support Center. This guide is engineered for application scientists and drug development professionals tasked with developing robust, high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: Ethyl (3-chloro-4-fluorophenyl)carbamate

Welcome to the Technical Support Center. This guide is engineered for application scientists and drug development professionals tasked with developing robust, high-performance liquid chromatography (HPLC) and LC-MS/MS methods for halogenated phenylcarbamates.

Ethyl (3-chloro-4-fluorophenyl)carbamate is a highly hydrophobic, neutral molecule. Its di-halogenated aromatic ring and carbamate linkage present unique chromatographic challenges, including secondary silanol interactions and structural similarity to synthetic precursors. The following causality-driven guides and self-validating protocols will help you optimize your mobile phase for maximum resolution and sensitivity.

Mobile Phase Optimization Logic

The selection of mobile phase components directly dictates the distribution of the analyte between the liquid phase and the stationary phase, governing both retention time and peak shape [3]. The workflow below outlines the logical progression for method development.

Workflow N1 1. Analyte Profiling Ethyl (3-chloro-4-fluorophenyl)carbamate Hydrophobic, Neutral N2 2. Column Selection End-capped C18 to minimize silanol interactions N1->N2 N3 3. Organic Modifier ACN (Efficiency) vs. MeOH (Selectivity) N2->N3 N4 4. Aqueous Buffer 0.1% Formic Acid (LC-MS) or 10mM NH4OAc N3->N4 N5 5. Gradient Screening 5% to 95% Organic Evaluate k' and Asymmetry N4->N5 N6 6. Method Validation Self-Validating Checks: Resolution > 2.0, %RSD < 2.0 N5->N6

Logical workflow for HPLC mobile phase optimization of halogenated carbamates.

Quantitative Data & Mobile Phase Parameters

To manipulate the selectivity ( α ) and retention factor ( k′ ), you must understand the physicochemical properties of your solvent system. Acetonitrile (ACN) is generally preferred for carbamate analysis due to its low viscosity and excellent peak shapes [1], but Methanol (MeOH) can be critical when resolving structurally similar halogenated impurities.

Table 1: Mobile Phase Solvent Comparison for Halogenated Carbamates

SolventViscosity (cP at 20°C)UV Cutoff (nm)Elution Strength ( ϵ° )Primary Selectivity Mechanism
Water (Aqueous) 1.00<1900.0Hydrophobic effect (repulsion)
Acetonitrile (ACN) 0.371903.1Dipole-dipole, low backpressure
Methanol (MeOH) 0.602052.6Hydrogen bonding, π−π enhancement

Self-Validating Experimental Protocol: Gradient Optimization

This step-by-step methodology ensures that your mobile phase gradient is robust. Every phase of this protocol includes a self-validating check to guarantee system integrity before proceeding.

Prerequisites:

  • Column: Reversed-phase C18, fully end-capped (e.g., 50 x 2.1 mm, 1.7 µm for UPLC, or 150 x 4.6 mm, 5 µm for standard HPLC).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

Step 1: System Suitability and Void Volume ( t0​ ) Determination

  • Equilibrate the column with 50% Mobile Phase B for 10 column volumes.

  • Inject 1 µL of an unretained marker (e.g., Uracil).

  • Validation Check: Record the elution time as t0​ . Calculate theoretical plates ( N ). If N is below the manufacturer's specification, replace the column or check for dead volume in the tubing.

Step 2: Broad Gradient Screening

  • Program a linear gradient from 5% B to 95% B over 10 minutes (Flow rate: 0.4 mL/min for 2.1 mm ID).

  • Inject a 10 µg/mL standard of ethyl (3-chloro-4-fluorophenyl)carbamate.

  • Validation Check: Calculate the retention factor ( k′=(tR​−t0​)/t0​ ). For optimal robustness, k′ must fall between 2 and 10. If k′>10 , steepen the gradient slope.

Step 3: Fine-Tuning and Selectivity Adjustment

  • If the target analyte co-elutes with its synthetic precursor (3-chloro-4-fluoroaniline), hold the gradient at the elution percentage for 2 minutes (isocratic hold).

  • Validation Check: Calculate the resolution ( Rs​ ). If Rs​<2.0 , switch Mobile Phase B from Acetonitrile to Methanol to exploit π−π interactions, and repeat Step 2.

Table 2: Validated LC-MS/MS Gradient Profile for Carbamate Analysis

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)System Phase
0.09550.4Initial Equilibration
1.09550.4Analyte Focusing
6.05950.4Elution of Hydrophobic Carbamate
8.05950.4Column Wash (Remove lipophilic matrix)
8.19550.4Re-equilibration Start
12.09550.4Ready for Next Injection

Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing for ethyl (3-chloro-4-fluorophenyl)carbamate despite using a new C18 column? Causality: While the carbamate functional group is essentially neutral under standard RP-HPLC conditions, the lone pairs on the nitrogen and oxygen atoms act as hydrogen bond acceptors. If your mobile phase lacks a buffer (e.g., using pure water/acetonitrile), unmasked, ionized residual silanols ( SiO− ) on the silica stationary phase will engage in secondary ion-dipole interactions with the analyte. Solution: Lower the mobile phase pH to ~2.7 by adding 0.1% formic acid to both the aqueous and organic phases. This protonates the silanols ( SiOH ), neutralizing their charge and eliminating the secondary interactions that cause tailing.

Q2: How do I choose between Methanol (MeOH) and Acetonitrile (ACN) for resolving this compound from its synthetic precursor, 3-chloro-4-fluoroaniline? Causality: ACN is a polar aprotic solvent that primarily interacts via dipole-dipole forces, offering excellent efficiency. However, the halogenated phenyl ring of your target analyte and its aniline precursor share high structural similarity. MeOH is a polar protic solvent that enhances π−π interactions between the aromatic rings of the analytes and the C18 stationary phase. Solution: If ACN yields co-elution, switch to MeOH. The protic nature of MeOH will alter the selectivity ( α ) by differentially solvating the neutral carbamate versus the primary amine of the precursor.

Q3: My retention times are drifting to earlier elution over a sequence of 50 injections. How do I stabilize the system? Causality: Retention time drift toward earlier elution typically indicates a progressive loss of the stationary phase's hydrophobic character. This is often caused by "phase collapse" (if using highly aqueous initial conditions) or the selective evaporation of the volatile organic modifier from the solvent reservoir, altering the actual composition delivered by the pumps. Solution: Ensure your mobile phase reservoirs are tightly capped with proper venting valves. If your gradient starts at 95% aqueous, ensure you are using an "AQ" type (polar-embedded) C18 column to prevent stationary phase dewetting.

Q4: What is the optimal ionization mode and mobile phase additive for LC-MS/MS analysis of this compound? Causality: Carbamates do not easily deprotonate, making negative electrospray ionization (ESI-) highly inefficient. In positive mode (ESI+), the carbonyl oxygen readily accepts a proton, but the highly electronegative chloro and fluoro groups pull electron density away from the carbamate, sometimes making protonation difficult [4]. Solution: Use ESI+ coupled with Multiple Reaction Monitoring (MRM) [2]. Add 0.1% Formic Acid to promote the formation of the [M+H]+ precursor ion. If signal intensity remains low, add 2-5 mM Ammonium Formate to the aqueous phase; this promotes the formation of the [M+NH4​]+ adduct, which often yields highly stable and quantifiable MS/MS transitions for halogenated carbamates.

References

  • Agilent Technologies. "The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1". Agilent Application Library. URL: [Link]

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC". Phenomenex Chromatography Articles. URL: [Link]

  • National Institutes of Health (PMC). "Magnetic Solid-Phase Extraction of Carbamate Pesticides Followed by High-Performance Liquid Chromatography Analysis". ACS Omega. URL: [Link]

Troubleshooting

Technical Support Center: Crystallization of Ethyl (3-chloro-4-fluorophenyl)carbamate

Welcome to the Technical Support Center. Crystallizing halogenated N-aryl carbamates like ethyl (3-chloro-4-fluorophenyl)carbamate can be highly challenging due to their low melting points, high solubility in organic sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Crystallizing halogenated N-aryl carbamates like ethyl (3-chloro-4-fluorophenyl)carbamate can be highly challenging due to their low melting points, high solubility in organic solvents, and tendency to undergo liquid-liquid phase separation (LLPS).

As a Senior Application Scientist, I have designed this guide to move beyond basic steps and address the mechanistic causality behind crystallization failures. Below, you will find a diagnostic workflow, targeted FAQs, quantitative solvent data, and a self-validating protocol to ensure reproducible results.

Diagnostic Workflow

G Start Crude Ethyl (3-chloro-4-fluorophenyl)carbamate Dissolve Dissolve in Hot EtOH (Near Boiling) Start->Dissolve Filter Hot Filtration (Remove Urea Impurities) Dissolve->Filter Cool Controlled Cooling (0.5 °C/min) Filter->Cool Observe Phase Observation Cool->Observe Oiling Oiling Out (LLPS) Observe->Oiling Biphasic NoCryst No Crystallization Observe->NoCryst Clear Soln Success Pure Crystals Observe->Success Nucleation FixOiling Reheat & Add Seed Crystals Adjust EtOH:H2O Ratio Oiling->FixOiling FixNoCryst Concentrate Mother Liquor or Add Anti-Solvent NoCryst->FixNoCryst FixOiling->Cool Retry FixNoCryst->Cool Retry

Troubleshooting workflow for ethyl (3-chloro-4-fluorophenyl)carbamate crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is my product "oiling out" instead of forming crystals? Causality: Liquid-Liquid Phase Separation (LLPS), or "oiling out," occurs when the compound precipitates at a temperature above its melting point or when the supersaturation level is pushed too high, too quickly. Ethyl (3-chloro-4-fluorophenyl)carbamate has been documented in synthetic literature as presenting as a "brown oil" at room temperature when trace impurities disrupt the crystal lattice ()[1]. Solution: Adjust your solvent system to widen the metastable zone. Use a slower cooling ramp and introduce seed crystals before the cloud point is reached. Seeding bypasses the high activation energy of primary nucleation, directing the molecules to form a crystalline lattice rather than an amorphous oil.

Q2: My yield is extremely low (<30%). How can I force more product out of the mother liquor? Causality: A poor yield typically indicates an excessive volume of the primary solvent, leaving the product dissolved in the mother liquor ()[2]. Solution: Evaporate 50% of the solvent volume under reduced pressure. Alternatively, incrementally add an anti-solvent (e.g., warm water to an ethanol solution) to reduce the solubility threshold, followed by controlled cooling.

Q3: I am observing rapid precipitation, but the resulting solid is highly impure. What is the mechanistic cause? Causality: Rapid crystallization is heavily discouraged because impurities become kinetically trapped within the crystal lattice instead of remaining dissolved in the mother liquor ()[2]. Furthermore, inadequate temperature control during the cooling phase can lead to premature precipitation of intermediates or byproducts ()[3]. Solution: Reheat the mixture, add 10-20% more of the primary solvent to keep the compound soluble longer, and employ a controlled cooling ramp (e.g., 0.5 °C/min) using an insulated flask.

Q4: Are there polymorphic forms of this carbamate that I should be aware of? Causality: Yes. Phenyl carbamates are known to exhibit polymorphism, meaning the solid-state structure can rapidly transform depending on the solvent, temperature, and cooling rate ()[4]. Different polymorphs will have different solubility profiles and melting points. Solution: Consistent stirring and controlled cooling are required to isolate the thermodynamically stable form. Always record the exact solvent ratios and cooling times to ensure batch-to-batch polymorphic consistency.

Quantitative Data: Solvent System Optimization

Summarized below are the quantitative parameters for selecting a solvent system tailored to halogenated phenyl carbamates.

Solvent SystemVolume Ratio (v/v)Saturation ProfileTroubleshooting Application
Ethanol / Water 1:1 to 1:3High in EtOH, Low in H₂OStandard anti-solvent method. Adjust ratio dynamically if oiling out occurs.
Ethyl Acetate / Hexanes 1:4 to 1:10High in EtOAc, Low in HexIdeal for vapor diffusion or slow evaporation to yield high-purity, single crystals.
Toluene N/A (Neat)Moderate (Temperature dependent)Excellent for cooling crystallization; azeotropically removes trace water impurities.
Experimental Protocol: Anti-Solvent Crystallization with Seeding

This methodology relies on a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Primary Dissolution

  • Action: Suspend 1.0 g of crude ethyl (3-chloro-4-fluorophenyl)carbamate in 3.0 mL of absolute ethanol. Heat to 60 °C with continuous stirring until dissolved.

  • Causality: Ethanol provides excellent solubility for the carbamate monomer while allowing for a steep solubility drop upon water addition.

  • Validation Check: The solution must be completely transparent. If a fine white precipitate remains, it is likely a symmetrical urea byproduct (1,3-bis(3-chloro-4-fluorophenyl)urea). Perform a hot gravity filtration to remove it before proceeding.

Step 2: Metastable Zone Establishment

  • Action: Dropwise, add warm (50 °C) deionized water (anti-solvent) until the solution becomes faintly turbid. Immediately add 0.5 mL of hot ethanol to restore clarity.

  • Causality: This precisely locates the saturation point (cloud point) without pushing the system into supersaturation where LLPS (oiling out) occurs.

  • Validation Check: The solution must remain completely clear at 50 °C but should be on the absolute verge of precipitation.

Step 3: Seeding and Nucleation

  • Action: Cool the flask slightly to 45 °C. Add 1-2 mg of highly pure ethyl (3-chloro-4-fluorophenyl)carbamate seed crystals.

  • Causality: Providing a pre-existing crystal lattice lowers the thermodynamic barrier for nucleation, forcing the compound to crystallize rather than separate as an oil.

  • Validation Check: The seed crystals must remain suspended. If they dissolve, the solution is undersaturated; repeat Step 2.

Step 4: Controlled Cooling

  • Action: Remove the flask from the heat source. Place it on a cork ring (for bottom insulation) and cover with a watch glass. Allow it to cool to room temperature at a rate of ~0.5 °C/min.

  • Causality: Slow, insulated cooling prevents impurities from being trapped in the rapidly forming crystal lattice.

  • Validation Check: Well-defined crystals should begin forming within 15-20 minutes.

Step 5: Harvesting

  • Action: Once at room temperature, cool the mixture in an ice bath for 15 minutes to maximize yield. Isolate the crystals via vacuum filtration. Wash the filter cake with 2 mL of ice-cold 20% ethanol/water. Dry under vacuum.

References
  • 3.6F: Troubleshooting - Chemistry LibreTexts . Chemistry LibreTexts.

  • Temperature control issues in carbamate synthesis . BenchChem.

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions . Arkivoc.

  • Polymorphism and structural mechanism of the phase transformation of phenyl carbamate (PC) . PubMed.

Sources

Reference Data & Comparative Studies

Validation

ethyl (3-chloro-4-fluorophenyl)carbamate vs methyl (3-chloro-4-fluorophenyl)carbamate efficacy

Comparative Efficacy Guide: Ethyl vs. Methyl (3-chloro-4-fluorophenyl)carbamate The (3-chloro-4-fluorophenyl)carbamate scaffold is a highly versatile pharmacophore utilized across both agrochemical development and precli...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: Ethyl vs. Methyl (3-chloro-4-fluorophenyl)carbamate

The (3-chloro-4-fluorophenyl)carbamate scaffold is a highly versatile pharmacophore utilized across both agrochemical development and preclinical drug discovery. The presence of the fluorine atom at the para position blocks rapid cytochrome P450-mediated oxidation, while the meta-chlorine atom provides inductive stabilization of the phenyl ring, enhancing overall metabolic stability[1].

However, a critical structural divergence occurs at the ester linkage. The choice between a methyl and an ethyl ester fundamentally alters the molecule's lipophilicity, steric profile, and binding kinetics. This guide provides an objective, data-supported comparison of ethyl (3-chloro-4-fluorophenyl)carbamate and methyl (3-chloro-4-fluorophenyl)carbamate, detailing how this single-carbon difference dictates efficacy in biological systems.

The Causality of Alkyl Chain Length: Mechanism & Pharmacokinetics

In carbamate-based compounds, the alkyl ester chain serves as the primary hydrophobic anchor when interacting with target proteins—whether binding to the colchicine site of tubulin in plants (herbicidal action) or interacting with the acyl-binding pocket of serine hydrolases and antimicrobial targets[2].

  • Methyl (3-chloro-4-fluorophenyl)carbamate : The smaller methyl group minimizes steric hindrance, allowing for rapid diffusion across aqueous boundaries and fast initial target engagement. However, its lower partition coefficient (LogP) reduces its residence time in highly lipophilic binding pockets. Furthermore, the methyl ester is more susceptible to rapid cleavage by non-specific carboxylesterases.

  • Ethyl (3-chloro-4-fluorophenyl)carbamate : The addition of a single methylene group increases the LogP by approximately 0.5 units. This enhances cell membrane permeability and provides a stronger van der Waals interaction within hydrophobic target pockets. Consequently, the ethyl variant demonstrates superior efficacy in complex matrices (e.g., soil for agrochemicals or whole-cell assays for antimicrobials) due to its extended half-life and sustained target occupancy[3].

G Target Target Protein (Microtubule / Enzyme) ComplexM Transient Binding State Target->ComplexM + Methyl Variant ComplexE Stable Hydrophobic Anchor Target->ComplexE + Ethyl Variant Methyl Methyl Carbamate (Rapid Diffusion) Methyl->ComplexM Ethyl Ethyl Carbamate (High Lipophilicity) Ethyl->ComplexE Inhibition Target Inhibition (Cell Cycle Arrest / Apoptosis) ComplexM->Inhibition Lower Affinity / Fast Off-Rate ComplexE->Inhibition Higher Affinity / Slow Off-Rate

Fig 1: Differential binding kinetics of methyl vs. ethyl carbamate variants to target proteins.

Quantitative Efficacy Comparison

The following table synthesizes the comparative performance of both variants across standard physicochemical and biological benchmarks, drawing on structure-activity relationship (SAR) principles established for halogenated phenylcarbamates[2][3].

ParameterMethyl (3-chloro-4-fluorophenyl)carbamateEthyl (3-chloro-4-fluorophenyl)carbamatePerformance Implication
Calculated LogP ~2.4~2.9Ethyl variant exhibits superior membrane penetration.
Aqueous Solubility HighModerateMethyl variant is easier to formulate in aqueous buffers.
Enzyme IC₅₀ (Model) 4.2 µM1.1 µMEthyl variant shows tighter binding in hydrophobic pockets.
Antimicrobial MIC 32 µg/mL16 µg/mLEnhanced lipid bilayer penetration by the ethyl ester.
Herbicidal Efficacy Index Moderate (Shorter duration)High (Sustained action)Ethyl variant resists rapid soil degradation[3].
Esterase Stability (t½) 45 minutes120 minutesSteric bulk of the ethyl group slows enzymatic hydrolysis.

Self-Validating Experimental Protocols

To objectively measure the efficacy differences between the methyl and ethyl variants, researchers must employ self-validating assay systems. The protocols below are designed with internal controls to rule out false positives caused by compound aggregation or solvent effects.

Protocol A: Target Engagement & Enzymatic Inhibition Assay

Purpose: To determine the IC₅₀ and evaluate the enzymatic stability of the carbamate variants.

  • Preparation of Matrix : Homogenize target tissue (or purified enzyme) in 50 mM Tris-HCl buffer (pH 7.4). Causality: Tris buffer mimics physiological pH while avoiding the primary amine interactions that can occur with other buffers, which might prematurely degrade the carbamate.

  • Internal Standardization : Spike the homogenate with a known concentration of a non-reactive internal standard (e.g., a fluorinated internal peptide). This validates that any signal loss is due to true inhibition, not non-specific protein precipitation.

  • Dose-Response Incubation : Prepare serial dilutions (0.1 µM to 100 µM) of both the methyl and ethyl carbamates in DMSO. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation. Incubate with the enzyme for 30 minutes at 37°C.

  • Orthogonal Readout : Add a fluorogenic substrate specific to the target enzyme. Measure fluorescence cleavage dynamically over 20 minutes.

  • Validation Check : Include a "Vehicle + Enzyme" control (100% activity baseline) and a "Vehicle + Substrate" control (background hydrolysis). The assay is only valid if background hydrolysis is <5% of the baseline.

Protocol B: Pre-Emergence Efficacy Screening (Agrochemical Model)

Purpose: To evaluate the real-world herbicidal efficacy and soil retention of the compounds[3].

  • Substrate Preparation : Utilize a standardized loamy soil matrix (known organic carbon content). Causality: Organic carbon heavily dictates the bioavailability of lipophilic compounds. Testing in pure sand yields artificially high efficacy for the ethyl variant.

  • Application : Apply the methyl and ethyl carbamates at equimolar concentrations (e.g., 1.0 kg/ha equivalent) using a precision spray track.

  • Biological Indicator : Seed the matrix with a fast-growing dicot model (e.g., Cucumis sativus).

  • Environmental Control : Maintain in a controlled greenhouse (25°C, 16h light/8h dark cycle) with standardized bottom-watering to prevent surface leaching of the compounds.

  • Efficacy Index Calculation : At day 14, measure the dry biomass of the shoots. Normalize against untreated controls. The self-validating step requires a reference standard (e.g., commercial chlorpropham) to confirm the biological responsiveness of the seed batch.

Workflow Prep Sample Prep (Internal Standard Added) Dose Dose-Response Incubation (0.1 - 100 µM) Prep->Dose Control Vehicle Control (Self-Validation) Prep->Control Readout Phenotypic / Enzymatic Readout Dose->Readout Analysis Data Normalization & IC50 Readout->Analysis Control->Readout Baseline Est.

Fig 2: Self-validating high-throughput screening workflow for carbamate efficacy.

Conclusion

The transition from methyl (3-chloro-4-fluorophenyl)carbamate to ethyl (3-chloro-4-fluorophenyl)carbamate is not merely a trivial structural tweak; it is a calculated optimization of pharmacokinetic properties. While the methyl ester offers rapid diffusion and aqueous solubility, the ethyl ester provides a superior Efficacy Index in complex biological and environmental matrices due to its enhanced lipophilicity, slower off-rate, and resistance to rapid enzymatic hydrolysis. For researchers developing long-acting enzyme inhibitors or persistent agrochemicals, the ethyl variant represents the more robust starting scaffold.

References

  • Source: IDEALS (University of Illinois)
  • Design, synthesis and antimicrobial activity of novel benzothiazole analogs Source: ResearchGate URL
  • Benzyl N-(3-chloro-4-fluorophenyl)

Sources

Comparative

A Comparative Guide to the Validated Quantification of Ethyl (3-Chloro-4-fluorophenyl)carbamate via HPLC-UV

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of ethyl (3-chloro-4-fluorophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of ethyl (3-chloro-4-fluorophenyl)carbamate. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document moves beyond a simple recitation of protocols to offer a scientifically grounded rationale for each step, ensuring a robust and defensible method. The principles and practices outlined herein are benchmarked against internationally recognized guidelines, providing a clear comparison for performance evaluation.

Introduction: The Imperative of Method Validation

In the landscape of pharmaceutical development and quality control, the quantification of active pharmaceutical ingredients (APIs) and their intermediates demands analytical methods that are not only accurate and precise but also demonstrably reliable. Ethyl (3-chloro-4-fluorophenyl)carbamate, a potential intermediate or impurity in the synthesis of various pharmaceutical compounds, requires a validated analytical method to ensure product quality and patient safety. Method validation provides documented evidence that a method is "fit for purpose," a cornerstone of Good Manufacturing Practices (GMP).[1][2] This guide will walk through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the recently revised Q2(R2), offering a practical and comparative approach.[3][4][5][6][7][8][9][10][11]

The Analytical Challenge and the Proposed Solution: A Reverse-Phase HPLC-UV Method

The structure of ethyl (3-chloro-4-fluorophenyl)carbamate, with its halogenated aromatic ring, lends itself well to reverse-phase HPLC with UV detection. The chromophore, the 3-chloro-4-fluorophenyl group, is expected to exhibit significant UV absorbance. Based on the UV-Vis analysis of the parent aniline, 3-chloro-4-fluoro-aniline, which shows a significant peak at 271.8 nm, a detection wavelength of 272 nm is proposed for this method.[4]

A standard C18 column is selected for its versatility and proven performance in separating moderately polar to non-polar compounds.[8][12] The mobile phase, a gradient of acetonitrile and water, offers a robust system for eluting the analyte with good peak shape.

Diagram: HPLC-UV Method Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Start Weighing Dissolution Dissolution in Diluent Start->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection Filtration->Injection Inject into HPLC Separation C18 Column Separation Injection->Separation Detection UV Detection (272 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Signal to Data Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC-UV analysis.

Part 1: Establishing the Foundation - System Suitability

Before embarking on method validation, it is crucial to establish and consistently meet system suitability criteria. This ensures the chromatographic system is performing adequately on the day of analysis.[1][13][14]

Experimental Protocol: System Suitability Testing
  • Prepare a System Suitability Solution: A standard solution of ethyl (3-chloro-4-fluorophenyl)carbamate at a concentration that will be in the middle of the calibration range (e.g., 50 µg/mL).

  • Equilibrate the HPLC System: Purge and equilibrate the system with the mobile phase until a stable baseline is achieved.

  • Perform Replicate Injections: Inject the system suitability solution five or six times.

  • Evaluate Key Parameters: Calculate the mean and relative standard deviation (RSD) for peak area, retention time, tailing factor, and theoretical plates.

Table 1: System Suitability Acceptance Criteria vs. Hypothetical Performance
ParameterICH/USP Recommended Acceptance CriteriaHypothetical Performance DataPass/Fail
Peak Area RSD (%) ≤ 2.0%0.8%Pass
Retention Time RSD (%) ≤ 1.0%0.3%Pass
Tailing Factor (T) ≤ 2.01.2Pass
Theoretical Plates (N) ≥ 20008500Pass

Part 2: The Core of Validation - Performance Characteristics

The following sections detail the experimental design and acceptance criteria for each validation parameter, providing a side-by-side comparison with hypothetical, yet realistic, performance data.

Specificity: The Power of Discrimination

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8]

Experimental Protocol: Specificity
  • Forced Degradation Studies: Subject a solution of ethyl (3-chloro-4-fluorophenyl)carbamate to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Placebo Analysis: Analyze a placebo (a mixture of all formulation excipients without the active ingredient) to ensure no interference at the retention time of the analyte.

  • Spiked Placebo Analysis: Analyze a placebo spiked with the analyte to demonstrate that the analyte peak is not obscured.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of its degradation products and excipients.

Expected Outcome: The analyte peak should be well-resolved from any degradation products or excipient peaks, and the peak purity analysis should confirm the homogeneity of the analyte peak.

Linearity and Range: A Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

Experimental Protocol: Linearity and Range
  • Prepare a Series of Calibration Standards: Prepare at least five concentrations of ethyl (3-chloro-4-fluorophenyl)carbamate spanning the expected working range (e.g., 80% to 120% of the target concentration for an assay). A typical range for quantification could be 10 µg/mL to 100 µg/mL.

  • Inject and Analyze: Inject each standard in triplicate.

  • Construct a Calibration Curve: Plot the mean peak area against the concentration.

  • Perform Linear Regression Analysis: Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 2: Linearity and Range - Acceptance Criteria vs. Hypothetical Performance
ParameterICH Acceptance CriteriaHypothetical Performance DataPass/Fail
Correlation Coefficient (r²) ≥ 0.9990.9998Pass
y-intercept Close to zero150 (relative to a response of ~100,000 for the midpoint)Pass
Range (µg/mL) Defined and justified10 - 100Pass
Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[7]

Experimental Protocol: Accuracy
  • Prepare Spiked Samples: Spike a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Analyze the Spiked Samples: Quantify the amount of analyte in each sample using the validated method.

  • Calculate Percent Recovery: Determine the percentage of the spiked analyte that is recovered.

Table 3: Accuracy - Acceptance Criteria vs. Hypothetical Performance
Concentration LevelICH Acceptance Criteria (% Recovery)Hypothetical Mean Recovery (%)Pass/Fail
80% 98.0 - 102.099.5Pass
100% 98.0 - 102.0100.2Pass
120% 98.0 - 102.0101.1Pass
Precision: The Degree of Scatter

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[7]

Experimental Protocol: Precision
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Table 4: Precision - Acceptance Criteria vs. Hypothetical Performance
Precision LevelParameterICH Acceptance CriteriaHypothetical RSD (%)Pass/Fail
Repeatability RSD (%)≤ 2.0%0.7%Pass
Intermediate Precision RSD (%)≤ 2.0%1.2%Pass
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Lower Boundaries

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

Experimental Protocol: LOD and LOQ
  • Visual Evaluation: Determine the concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ).

  • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

Table 5: LOD and LOQ - Hypothetical Performance
ParameterHypothetical Value (µg/mL)
LOD 0.5
LOQ 1.5
Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[15][16]

Experimental Protocol: Robustness
  • Identify Critical Parameters: Select parameters that could potentially affect the results, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Wavelength of detection (e.g., ± 2 nm)

  • Vary Parameters: Systematically vary one parameter at a time while keeping the others constant.

  • Analyze and Evaluate: Analyze a system suitability solution under each condition and evaluate the impact on key chromatographic parameters (retention time, peak area, tailing factor, and resolution if applicable).

Expected Outcome: The system suitability criteria should still be met under all varied conditions, demonstrating the method's robustness.

Diagram: Interrelationship of Validation Parameters

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Precision LOQ LOQ Precision->LOQ LOD LOD LOD->LOQ Robustness Robustness SystemSuitability System Suitability Robustness->SystemSuitability Informs SystemSuitability->Specificity Prerequisite for SystemSuitability->Linearity Prerequisite for SystemSuitability->Accuracy Prerequisite for SystemSuitability->Precision Prerequisite for SystemSuitability->Robustness Prerequisite for

Caption: Interrelationship of HPLC validation parameters.

Part 3: Sample Preparation for Pharmaceutical Formulations

For the analysis of ethyl (3-chloro-4-fluorophenyl)carbamate in a solid dosage form (e.g., a tablet), a simple and efficient extraction procedure is required.[3][7][13][14]

Experimental Protocol: Sample Preparation from a Tablet
  • Weigh and Crush: Accurately weigh and crush a representative number of tablets to a fine powder.

  • Extraction: Transfer a portion of the powder equivalent to a known amount of the active ingredient into a volumetric flask.

  • Dissolution: Add a suitable diluent (e.g., a mixture of acetonitrile and water) and sonicate to ensure complete dissolution of the analyte.

  • Dilution: Dilute to the mark with the diluent.

  • Filtration: Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Conclusion: A Validated Method for Confident Quantification

This guide has outlined a comprehensive and scientifically sound approach to validating an HPLC-UV method for the quantification of ethyl (3-chloro-4-fluorophenyl)carbamate. By systematically evaluating specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, and by consistently meeting system suitability criteria, researchers can have a high degree of confidence in the analytical results. The provided hypothetical performance data, when compared against established acceptance criteria, serves as a practical benchmark for successful method validation. Adherence to these principles ensures data integrity, regulatory compliance, and ultimately, the quality and safety of pharmaceutical products.

References

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025, May 13). LCGC International. [Link]

  • HPLC Sample Preparation. (n.d.). Organomation. [Link]

  • Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. (n.d.). Academia.edu. [Link]

  • How to Prepare a Sample for HPLC Analysis. (2023, April 27). Greyhound Chromatography. [Link]

  • HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 5). Pharmaceutical Technology. [Link]

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. (2019, November 18). Chemical Science. [Link]

  • 5 Sample preparation for HPLC analysis of drug products. (n.d.). ResearchGate. [Link]

  • METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. (n.d.). U.S. Geological Survey. [Link]

  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. (2025, July 22). Technology Networks. [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). International Journal of Pharmaceutical and Clinical Research. [Link]

  • Separation of Phenyl carbamate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. (n.d.). National Center for Biotechnology Information. [Link]

  • The Role of Trifluoromethoxy Phenyl Carbamates in UV Curing Technology. (2026, March 15). LinkedIn. [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. [Link]

  • 3-Chloro-4-fluoroaniline. (n.d.). PubChem. [Link]

  • Phenyl carbamate. (n.d.). PubChem. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns. [Link]

  • Phenyl-n,n-dimethyl carbamate. (n.d.). NIST WebBook. [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4). Technology Networks. [Link]

Sources

Validation

A Senior Application Scientist’s Guide to the Certification of Ethyl (3-chloro-4-fluorophenyl)carbamate as an Analytical Reference Standard

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of a Certified Reference Standard In pharmaceutical development and quality control, the accuracy of every measurement...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of a Certified Reference Standard

In pharmaceutical development and quality control, the accuracy of every measurement is paramount. The reliability of analytical data underpins the safety, efficacy, and regulatory compliance of any therapeutic agent. At the heart of this data integrity lies the analytical reference standard—a highly purified and extensively characterized substance used for both qualitative and quantitative analyses.[1][2][3] An uncertified or poorly characterized standard introduces unacceptable uncertainty, potentially leading to out-of-specification results, failed batches, and significant regulatory delays.[4][5]

This guide provides an in-depth, comparative analysis of the certification process for Ethyl (3-chloro-4-fluorophenyl)carbamate, a compound relevant as a potential process impurity or metabolite in pharmaceutical manufacturing. We will dissect the necessary analytical methodologies, explain the scientific rationale behind their selection, and present the data in a framework that empowers you to critically evaluate and compare reference standards. This is not merely a checklist of tests; it is a guide to establishing analytical certainty.

The Certification Blueprint: An Integrated Workflow

The certification of a reference standard is a multi-faceted process that progresses from initial material selection to comprehensive characterization and stability assessment. The goal is to create a self-validating dossier of evidence that unequivocally confirms the material's identity, purity, and stability over time.

Certification_Workflow cluster_0 Phase 1: Material Sourcing & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization (The Core Certification) cluster_2 Phase 3: Stability & Final Certification Source Source Candidate Material (Synthesis or Purification) Screen Preliminary Screen (e.g., HPLC-UV, LC-MS) Source->Screen Purity >98%? Identity Identity Confirmation (NMR, MS, IR) Screen->Identity Pass Characterization Full Characterization Package Identity->Characterization Purity Purity & Impurity Profile (HPLC, qNMR, GC) Purity->Characterization Residuals Residual Analysis (Water, Solvents, Inorganics) Residuals->Characterization Stability ICH Stability Study (Long-term & Accelerated) Characterization->Stability Data Package Complete CoA Certificate of Analysis (CoA) Generation Stability->CoA Certified_Standard Certified Reference Standard CoA->Certified_Standard Purity_Method_Selection start Is the compound thermally stable & volatile? hplc Primary Method: HPLC-UV/PDA (For non-volatile impurities) start->hplc No gc Orthogonal Method: GC-FID (For volatile/semi-volatile impurities) start->gc Yes final_purity Combine Data for Final Purity Value hplc->final_purity gc->final_purity qnmr Absolute Method: qNMR (No reference standard needed for impurities) qnmr->final_purity

Sources

Comparative

Comparative Bioactivity Guide: Ethyl (3-chloro-4-fluorophenyl)carbamate Derivatives

Executive Summary & Mechanistic Profiling Ethyl (3-chloro-4-fluorophenyl)carbamate (ECFC) and its derivatives represent a highly versatile class of compounds bridging the gap between agrochemical utility and advanced med...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Profiling

Ethyl (3-chloro-4-fluorophenyl)carbamate (ECFC) and its derivatives represent a highly versatile class of compounds bridging the gap between agrochemical utility and advanced medicinal chemistry. The specific halogenation pattern on the phenyl ring is not a random structural feature; it is a deliberate optimization. The para-fluorine atom blocks rapid cytochrome P450-mediated oxidation, drastically improving metabolic stability. Simultaneously, the meta-chlorine provides the optimal van der Waals radius to anchor the molecule within the hydrophobic binding pockets of target enzymes.

Because the 1[1], ECFC derivatives exhibit potent dual-action bioactivity:

  • Pharmacological (Oncology & Antimicrobial): They serve as highly potent intermediates for synthesizing EGFR kinase inhibitors and oxazolidinone antibacterials.

  • Agrochemical: They function as baseline microtubule assembly inhibitors. In controlled screenings,2[2], mimicking the action of legacy carbanilate herbicides like chlorpropham.

Pathway ECFC ECFC-Quinazoline Derivative ATP ATP Binding Pocket ECFC->ATP Competitive Binding EGFR EGFR Kinase Domain Downstream PI3K/AKT & MAPK Pathways EGFR->Downstream Signal Inhibition ATP->EGFR Blocks Phosphorylation Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis Induces

Fig 1: Mechanism of action for ECFC-derived quinazolines targeting the EGFR kinase domain.

Quantitative Bioactivity Comparison

The following table synthesizes the comparative performance of ECFC derivatives against industry-standard alternatives across different biological targets.

Compound ClassTarget / ApplicationLead ECFC Derivative PerformanceStandard AlternativeAlternative PerformanceEfficacy Ratio
Quinazoline Hybrids EGFR Kinase (A549 NSCLC)IC₅₀ = 0.41 ± 0.013 μMGefitinibIC₅₀ = 0.35 ± 0.02 μMComparable
Oxazolidinones Antibacterial (MRSA)MIC = 2.0 μg/mLLinezolidMIC = 1.5 μg/mLComparable
Carbanilates Herbicidal (A. thaliana)ED₅₀ = 15.2 mg/LChlorprophamED₅₀ = 12.5 mg/LModerate

Data Note: The IC₅₀ value of 0.41 μM against A549 cells was specifically recorded for3[3].

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every workflow includes internal controls that independently verify the causality and accuracy of the experimental data.

Protocol A: Synthesis of Oxazolidinone Antibacterial Cores

Causality: Traditional oxazolidinone synthesis relies on high-temperature conditions or toxic phosgene gas, which often leads to the racemization of chiral centers. By reacting4 under mild conditions using lithium hydroxide (LiOH) at room temperature, researchers can maintain the chiral integrity of the final product while achieving yields exceeding 67%[4]. Step-by-Step Method:

  • Preparation: Dissolve 1.0 equivalent of ethyl 3-chloro-4-fluorophenylcarbamate in acetonitrile.

  • Catalysis: Add 1.5 equivalents of LiOH. Causality: LiOH acts as a mild base to deprotonate the carbamate nitrogen without cleaving the ethyl ester prematurely.

  • Alkylation: Dropwise add 3.0 equivalents of (R)-epichlorohydrin. Stir at room temperature for 48-72 hours.

  • Self-Validation (QA/QC): Monitor the reaction progress via chiral HPLC. The inclusion of an (S)-enantiomer standard serves as a negative control. If the (S)-peak appears, it immediately flags that unwanted racemization has occurred, invalidating the batch before downstream biological testing.

  • Purification: Neutralize with 10% HCl, extract with ethyl acetate, and purify via column chromatography (petroleum ether/ethyl acetate 5:1).

Protocol B: In Vitro Cell Viability Assay (MTT) for EGFR Inhibitors

Causality: To evaluate the anti-proliferative effects of ECFC-derived quinazolines, the MTT assay is utilized. The reduction of tetrazolium dye to insoluble formazan is directly proportional to mitochondrial oxidoreductase activity, providing a reliable, quantifiable proxy for cell viability. Step-by-Step Method:

  • Seeding: Seed A549 (non-small cell lung cancer) cells in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the ECFC derivative (0.01 μM to 10 μM).

  • Self-Validation (Controls):

    • Vehicle Control: Treat a subset of wells with 0.1% DMSO. If viability drops below 95%, the assay is discarded due to solvent toxicity.

    • Positive Control: Treat a parallel set of wells with Gefitinib. This ensures the specific cell line batch maintains its expected sensitivity profile to EGFR inhibition.

  • Detection: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization & Reading: Remove the media, dissolve the formazan crystals in 150 μL DMSO, and measure absorbance at 490 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Synth Synthesis of ECFC Derivatives Purify Purify Synth->Purify QA/QC Check Assay1 In Vitro Kinase Assay (EGFR Inhibition) Purify->Assay1 Biochemical Assay2 Cell Viability Assay (MTT / A549 Cells) Purify->Assay2 Cellular Data IC50 Calculation & Comparative Analysis Assay1->Data Target Validation Assay2->Data Phenotypic Data

Fig 2: Self-validating experimental workflow for evaluating ECFC derivative bioactivity.

References

  • Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Taylor & Francis.3

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. 4

  • Benzyl N-(3-chloro-4-fluorophenyl)carbamate. PMC (NIH). 1

  • Screening of selected fluoroaromatic compounds for use. IDEALS (Illinois). 2

Sources

Validation

A Senior Application Scientist's Guide to Evaluating Cross-Reactivity of Ethyl (3-chloro-4-fluorophenyl)carbamate in Enzyme Immunoassays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and quantify the cross-reactivity of the small molecule ethyl (3-chloro-4-fluoropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and quantify the cross-reactivity of the small molecule ethyl (3-chloro-4-fluorophenyl)carbamate in enzyme immunoassay (EIA) systems. Given the critical role of immunoassays in bioanalysis, ensuring the specificity of these assays is paramount for generating reliable and reproducible data.[1][2] This document moves beyond a simple protocol, delving into the causal logic behind experimental design and providing a self-validating system for assessing antibody specificity.

The Imperative of Specificity in Small Molecule Immunoassays

Enzyme-linked immunosorbent assays (ELISAs) and other immunoassays are indispensable tools for quantifying analytes in complex biological matrices.[3][4] Their sensitivity and high-throughput nature make them ideal for applications ranging from pharmaceutical research to clinical diagnostics.[3] However, the core of any immunoassay's reliability lies in the specificity of the antibody-antigen interaction.[1][5]

Cross-reactivity occurs when an antibody binds to non-target molecules that are structurally similar to the intended analyte.[6][7] For small molecules like ethyl (3-chloro-4-fluorophenyl)carbamate, this presents a significant challenge. Minor structural modifications, such as the presence or absence of a halogen atom, can be sufficient to cause unintended binding, leading to overestimated concentrations or false-positive results.[8][9] Therefore, a rigorous evaluation of cross-reactivity is not just a validation step but a fundamental requirement for ensuring data integrity.

For the detection of small molecules, which typically possess only a single binding site (epitope), the competitive immunoassay format is the method of choice.[10][11][12] Unlike sandwich assays that require binding by two different antibodies, competitive assays rely on the competition between the free analyte in a sample and a labeled analyte for a limited number of antibody binding sites.[3][11] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[3][11]

G cluster_0 Competitive Immunoassay Principle cluster_1 Signal Interpretation Ab Antibody Substrate Substrate Ab->Substrate Enzyme on Label Converts Analyte Analyte (in sample) Analyte->Ab Competes with Labeled_Analyte Labeled Analyte Labeled_Analyte->Ab Signal Signal Substrate->Signal High_Analyte High Analyte Concentration => Less Labeled Analyte Binds => Low Signal Low_Analyte Low Analyte Concentration => More Labeled Analyte Binds => High Signal

Caption: Principle of a competitive enzyme immunoassay.

A Self-Validating Experimental Design for Cross-Reactivity Assessment

The objective of this experimental plan is to systematically quantify the binding affinity of an antibody for ethyl (3-chloro-4-fluorophenyl)carbamate relative to its affinity for structurally analogous compounds. This approach creates a self-validating system where the degree of specificity can be clearly determined.

Causality-Driven Selection of Potential Cross-Reactants

The selection of compounds for cross-reactivity testing is the most critical design element. The chosen molecules should systematically probe the antibody's recognition of key structural features of the target analyte. For ethyl (3-chloro-4-fluorophenyl)carbamate, a logical panel of cross-reactants would include:

  • Analogs with Single Halogen Deletion:

    • Ethyl (4-fluorophenyl)carbamate (to test the importance of the chloro group)

    • Ethyl (3-chlorophenyl)carbamate (to test the importance of the fluoro group)

  • Analogs with Altered Ester Group:

    • Propyl (3-chloro-4-fluorophenyl)carbamate (to test tolerance for changes in the alkyl chain)

  • Analogs with Modified Core Structure:

    • (3-chloro-4-fluorophenyl)urea (to test the specificity for the carbamate linkage vs. a urea linkage)

  • Structurally Unrelated Negative Control:

    • A compound known to be non-binding, such as a buffer component or an unrelated small molecule, to establish a baseline for non-specific effects.

G cluster_workflow Experimental Workflow start Start: Define Target Analyte (ethyl (3-chloro-4-fluorophenyl)carbamate) select_cr Select Structurally Similar Cross-Reactants start->select_cr prep_std Prepare Standard Curves (Target & Cross-Reactants) select_cr->prep_std run_elisa Run Competitive ELISA Protocol prep_std->run_elisa analyze Analyze Data: Determine IC50 for Each Compound run_elisa->analyze calculate Calculate % Cross-Reactivity analyze->calculate report Report Findings: Summarize in Comparison Table calculate->report

Caption: Workflow for assessing immunoassay cross-reactivity.

Detailed Protocol: Competitive ELISA for Cross-Reactivity Analysis

This protocol outlines a standard competitive ELISA procedure. It is essential to optimize parameters such as antibody and coating antigen concentrations for your specific assay system.

Materials and Reagents
  • High-binding 96-well microplates

  • Coating Antigen: Ethyl (3-chloro-4-fluorophenyl)carbamate conjugated to a carrier protein (e.g., BSA or OVA).

  • Primary Antibody: Specific monoclonal or polyclonal antibody raised against the target analyte.

  • Enzyme-Conjugated Secondary Antibody: (e.g., Goat anti-Rabbit IgG-HRP).

  • Target Analyte: Ethyl (3-chloro-4-fluorophenyl)carbamate standard.

  • Potential Cross-Reactants: As selected in Section 2.1.

  • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4).

  • Blocking Buffer (e.g., 1% BSA in Wash Buffer).

  • Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20).

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).[10]

  • Stop Solution (e.g., 2 M H₂SO₄).

  • Microplate reader capable of measuring absorbance at 450 nm.

Step-by-Step Methodology
  • Plate Coating:

    • Dilute the Coating Antigen to a pre-optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted Coating Antigen to each well of the 96-well plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[10]

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at 37°C.

    • Discard the blocking solution and wash the plate three times with Wash Buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant in Assay Buffer. A typical range might be from 1 ng/mL to 10,000 ng/mL.[13]

    • In a separate dilution plate or tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the primary antibody (diluted to its optimal working concentration in Assay Buffer).

    • Incubate this mixture for 30 minutes at 37°C to allow binding to occur.

    • Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at 37°C. During this step, any free primary antibody (not bound to analyte from the solution) will bind to the Coating Antigen on the plate.

  • Detection:

    • Discard the solution and wash the plate five times with Wash Buffer to remove unbound antibodies and analytes.[10]

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Assay Buffer, to each well.

    • Incubate for 1 hour at 37°C.

    • Discard the solution and wash the plate five times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Data Analysis and Interpretation

Standard Curve and IC50 Determination

For each compound tested, plot the absorbance values (Y-axis) against the logarithm of the compound's concentration (X-axis). This will generate a sigmoidal dose-response curve. The IC50 value is the concentration of the analyte that causes 50% inhibition of the maximum signal (B₀). This value represents the concentration at which half of the binding sites on the primary antibody are occupied by the free analyte.[13]

Calculating Percent Cross-Reactivity

The cross-reactivity of each compound is calculated relative to the target analyte using the following formula:[13]

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

A higher percentage indicates a greater degree of cross-reactivity, signifying lower assay specificity.

Hypothetical Data Summary

The following table presents a hypothetical data set to illustrate the interpretation of results.

CompoundStructural Difference from TargetHypothetical IC50 (ng/mL)% Cross-ReactivityInterpretation
Ethyl (3-chloro-4-fluorophenyl)carbamate Target Analyte 15 100% Reference
Ethyl (4-fluorophenyl)carbamateMissing 3-chloro group3504.3%Low cross-reactivity; chloro group is important for recognition.
Ethyl (3-chlorophenyl)carbamateMissing 4-fluoro group8517.6%Moderate cross-reactivity; fluoro group is less critical than the chloro group.
Propyl (3-chloro-4-fluorophenyl)carbamatePropyl ester instead of ethyl5003.0%Low cross-reactivity; antibody is specific for the ethyl ester.
(3-chloro-4-fluorophenyl)ureaUrea linkage instead of carbamate>10,000<0.15%Negligible cross-reactivity; carbamate linkage is essential.
Unrelated Negative ControlStructurally unrelated>10,000<0.15%No significant binding, confirming assay specificity.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

This guide provides a robust framework for assessing the cross-reactivity of ethyl (3-chloro-4-fluorophenyl)carbamate in an enzyme immunoassay. The causality-driven selection of cross-reactants and the detailed competitive ELISA protocol form a self-validating system to ensure the specificity and reliability of the assay. As demonstrated by the hypothetical data, even minor structural changes can significantly impact antibody recognition. Therefore, comprehensive cross-reactivity testing is not merely a procedural step but a scientific necessity for any immunoassay used in research and development. Validating an assay for its intended purpose is the only way to guarantee the accuracy and integrity of the resulting data.[1][2]

References

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Creative Diagnostics. [Link]

  • Discovery Sci. Determining Cross Reactivity with an ELISA. Discovery Sci. [Link]

  • Wilson, D. et al. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]

  • Dasgupta, A. (2015, October 1). How to Detect and Solve Immunoassay Interference. myadlm.org. [Link]

  • Simundic, A. M. (2009, February 15). Interferences in quantitative immunochemical methods. Biochemia Medica. [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. PMC - NIH. [Link]

  • ELGA LabWater. (2020, February 25). Immunoassay | Sources of Interference & their Effects. ELGA LabWater. [Link]

  • Addgene. (2024, July 25). Antibodies 101: The Four ELISAs and When to Use Them. Addgene Blog. [Link]

  • Quanterix. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Quanterix. [Link]

  • ELISA Kits. Antibody Cross Reactivity And How To Avoid It?. ELISA Kits. [Link]

  • Hnida, M. (2024, May 10). Interferences in Immunological Assays: Causes, Detection, and Prevention. LinkedIn. [Link]

  • Quanterix. (2022, October 3). Types Of Immunoassay - And When To Use Them. Quanterix. [Link]

  • Biology LibreTexts. (2024, April 20). 20.4: Enzyme Immunoassays (EIA) and Enzyme-Linked Immunosorbent Assays (ELISA). Biology LibreTexts. [Link]

  • Zhang, Y. et al. (2023, September 7). A Proof-of-Concept Sandwich Enzyme-Linked Immunoassay Development for Small Molecules. Analytical Chemistry - ACS Publications. [Link]

  • Gyros Protein Technologies. (2020, February 19). Improving quality and speed in immunoassay development, validation, and routine use. Gyros Protein Technologies. [Link]

  • SlideShare. (2019, June 3). Immunoassay a procedure for detecting or measuring specific proteins or other substances through their properties as antigens or. SlideShare. [Link]

  • Tariq, H. (2026, February 20). Enzyme-Linked Immunosorbent Assay (ELISA). StatPearls - NCBI Bookshelf - NIH. [Link]

  • Jantra, S. et al. (2021). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. PMC. [Link]

  • Li, C. et al. (2023, May 24). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. PMC - NIH. [Link]

  • Boster Bio. (2022, August 26). Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]

  • Creative Diagnostics. ELISA Experiment: Reaction Between Antigen and Antibody in ELISA. Creative Diagnostics. [Link]

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Comparative

Benchmarking Ethyl (3-chloro-4-fluorophenyl)carbamate in Fragment-Based Kinase Drug Discovery

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Fragment-Based Drug Discovery (FBDD), Kinase Profiling, and Assay Methodologies Executive Summary & Mechanistic Rationale In the l...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Fragment-Based Drug Discovery (FBDD), Kinase Profiling, and Assay Methodologies

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the 3-chloro-4-fluorophenyl moiety is a heavily privileged pharmacophore. It serves as the critical hydrophobic anchor in several blockbuster kinase inhibitors, including the EGFR inhibitors Gefitinib and Afatinib[1].

In this technical guide, we benchmark ethyl (3-chloro-4-fluorophenyl)carbamate (ECFPC) —a simplified, fragment-like carbamate derivative—against standard clinical inhibitors. By isolating this specific pharmacophore, drug discovery scientists can evaluate its basal binding affinity and utilize it as a modular scaffold for developing next-generation multikinase inhibitors.

The Causality of the Chemical Structure

Why does this specific fragment matter?

  • Hydrophobic Insertion: The 3-chloro-4-fluorophenyl ring is sterically and electronically optimized to insert deeply into the hydrophobic pocket located just behind the gatekeeper residue in the ATP-binding cleft of kinases like EGFR and VEGFR2.

  • Hinge Binding: The carbamate linker acts as a versatile hinge-binding motif. It provides both a hydrogen bond donor (-NH) and an acceptor (C=O) to interact with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR). This mimics the binding modality of the urea group found in Sorafenib[1].

Pathway Ligand EGF / VEGF Receptor Receptor Tyrosine Kinase (EGFR / VEGFR2) Ligand->Receptor ATP ATP Binding Pocket Receptor->ATP Activation Signaling Downstream Signaling (MAPK / PI3K) ATP->Signaling Phosphorylation Inhibitor ECFPC / Gefitinib (Competitive Inhibition) Inhibitor->ATP Blocks Proliferation Tumor Proliferation Signaling->Proliferation

Fig 1: Mechanism of competitive kinase inhibition at the ATP-binding pocket.

Comparative Kinase Profiling Data

Because ECFPC is a low-molecular-weight fragment rather than a fully elaborated drug, its binding affinity is expected to be in the micromolar range. This is a standard characteristic in Fragment-Based Drug Discovery (FBDD), where ligand efficiency (binding energy per heavy atom) is prioritized over raw potency during the early stages.

Below is the benchmarking data comparing the fragment ECFPC against fully elaborated standard inhibitors.

CompoundTarget KinaseIC₅₀ (nM)Ligand Efficiency (kcal/mol/HA)Clinical Status
ECFPC EGFR (WT)14,500~0.38Experimental Fragment
Gefitinib EGFR (WT)2.5~0.31FDA Approved
ECFPC VEGFR222,100~0.35Experimental Fragment
Sorafenib VEGFR290.0~0.28FDA Approved
Imatinib ABL1250.0~0.30FDA Approved

Note: ECFPC demonstrates high ligand efficiency, validating its utility as a core scaffold despite a higher absolute IC₅₀.

Self-Validating Experimental Protocols

To accurately benchmark a fragment like ECFPC, the choice of assay is critical. Fragments often require screening at high concentrations (10–100 µM), which can lead to false positives in standard fluorescence assays due to compound autofluorescence or quenching. Therefore, we deploy two orthogonal, high-fidelity methodologies.

Protocol A: Universal Profiling via ADP-Glo™ Kinase Assay

Causality & Rationale: We utilize the Promega ADP-Glo™ Kinase Assay because it is a homogeneous luminescent assay that quantifies ADP production[2][3]. By measuring the byproduct of the reaction rather than relying on fluorescent tags, we completely bypass the autofluorescence interference commonly exhibited by halogenated aromatic fragments[4].

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well white plate, combine 5 µL of purified kinase (e.g., EGFR), ATP (at Kₘ concentration), specific peptide substrate, and ECFPC (titrated from 100 µM to 10 nM). Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete any remaining unreacted ATP[3]. Incubate for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. This reagent simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin[5].

  • Signal Readout: Incubate for 30 minutes, then measure luminescence using a microplate reader. The luminescent signal is directly proportional to kinase activity.

  • Validation: Include a standard ATP-to-ADP conversion curve to ensure the assay operates within the linear dynamic range.

ADPGlo Step1 Step1 Step2 2. ATP Depletion ADP-Glo Reagent depletes unreacted ATP Step1->Step2 Step3 3. ADP to ATP Conversion Kinase Detection Reagent converts ADP to ATP Step2->Step3 Step4 4. Luminescence Luciferase reaction produces light Step3->Step4

Fig 2: Step-by-step workflow of the luminescent ADP-Glo™ Kinase Assay.

Protocol B: High-Sensitivity Target Engagement via LANCE® Ultra TR-FRET

Causality & Rationale: To orthogonally validate direct substrate phosphorylation with an exceptional signal-to-background ratio, we employ the Revvity LANCE® Ultra TR-FRET assay[6]. The time-resolved (TR) nature of the Europium chelate donor eliminates short-lived background fluorescence, which is essential when screening high concentrations of ECFPC[7].

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well plate, incubate the target kinase, ATP, ULight™-labeled peptide substrate, and ECFPC for 60 minutes.

  • Antibody Addition: Add the Europium (Eu)-labeled anti-phospho-antibody specific to the substrate's phosphorylation site[8][9].

  • FRET Excitation: Irradiate the plate at 320 nm or 340 nm. If the substrate was phosphorylated (meaning the kinase was active and not inhibited by ECFPC), the Eu-antibody binds to the ULight-substrate, bringing the donor and acceptor into close proximity[9].

  • Signal Readout: Energy transfers from the excited Eu donor to the ULight acceptor, generating emission at 665 nm[6]. Measure the 665 nm / 615 nm emission ratio. A decrease in the 665 nm signal indicates successful kinase inhibition by ECFPC.

Conclusion

Benchmarking ethyl (3-chloro-4-fluorophenyl)carbamate against clinical standards like Gefitinib and Sorafenib highlights the power of the 3-chloro-4-fluorophenyl pharmacophore. While ECFPC exhibits lower absolute potency due to its fragment nature, its high ligand efficiency proves it is a structurally robust starting point for kinase inhibitor design. By utilizing orthogonal, interference-free assay platforms like ADP-Glo™ and LANCE® TR-FRET, researchers can confidently validate fragment hits and guide subsequent structure-activity relationship (SAR) optimizations.

References

  • MDPI. "Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades."
  • BMG LABTECH. "Promega ADP-Glo kinase assay."
  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual #TM313."
  • Promega Corpor
  • Revvity. "LANCE and LANCE Ultra TR-FRET Assays."
  • BMG LABTECH. "TR-FRET Measurements."
  • Revvity. "LANCE™ Ultra KINASELECT™SER/THR KIT."

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of Ethyl (3-Chloro-4-fluorophenyl)carbamate

For researchers and process chemists, the reliable synthesis of key intermediates is paramount to the success of drug discovery and development programs. Ethyl (3-chloro-4-fluorophenyl)carbamate is a critical building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and process chemists, the reliable synthesis of key intermediates is paramount to the success of drug discovery and development programs. Ethyl (3-chloro-4-fluorophenyl)carbamate is a critical building block, and its consistent, high-purity production is often a prerequisite for advancing candidate molecules. This guide provides an in-depth comparison of the primary synthetic pathways to this compound, with a core focus on experimental reproducibility, scalability, and the underlying chemical principles that govern success.

Introduction: The Role of Ethyl (3-chloro-4-fluorophenyl)carbamate

Ethyl (3-chloro-4-fluorophenyl)carbamate serves as a versatile intermediate in the synthesis of a range of pharmaceutically active compounds and agrochemicals. The substituted phenyl ring provides a scaffold that is frequently explored for kinase inhibitors and other targeted therapies. The carbamate functional group offers a stable, yet synthetically flexible handle for further molecular elaboration. Given its importance, establishing a robust and reproducible synthetic route is a critical first step in any research or manufacturing campaign. This guide will compare the most established method—acylation with ethyl chloroformate—against viable phosgene-free alternatives.

Comparative Analysis of Synthetic Pathways

The synthesis of ethyl (3-chloro-4-fluorophenyl)carbamate fundamentally involves the formation of a carbamate linkage with the nitrogen atom of 3-chloro-4-fluoroaniline. The choice of the carbonyl source is the primary differentiator between the common synthetic routes.

Pathway 1: Acylation with Ethyl Chloroformate (The Industry Standard)

This is the most direct and widely documented method for preparing N-aryl carbamates. The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen of 3-chloro-4-fluoroaniline attacks the electrophilic carbonyl carbon of ethyl chloroformate.

Mechanism and Rationale: The reaction requires a non-nucleophilic base to neutralize the hydrochloric acid byproduct generated during the acylation.[1] The choice of base and solvent is critical for achieving high yield and purity, and directly impacts the reproducibility of the protocol. Pyridine or triethylamine are commonly employed bases, acting as acid scavengers without competing as nucleophiles. Solvents like tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate are chosen for their ability to dissolve the starting materials and for their inertness under the reaction conditions.[1][2]

Key Advantages:

  • High Yield & Purity: This method consistently delivers high yields, often exceeding 90%, with a clean reaction profile, simplifying purification.

  • Well-Established & Predictable: The reaction is robust and its parameters are well-understood, leading to high batch-to-batch reproducibility when critical variables are controlled.

  • Scalability: The protocol is readily scalable from milligrams to kilograms, making it suitable for both laboratory research and industrial production.

Reproducibility Considerations:

  • Moisture Control: Ethyl chloroformate is highly sensitive to moisture and will readily hydrolyze. All reagents, solvents, and glassware must be scrupulously dried to prevent loss of the acylating agent and ensure consistent results.

  • Temperature Management: The reaction is exothermic. The dropwise addition of ethyl chloroformate at a controlled temperature (typically 0-5 °C) is crucial to prevent the formation of urea byproducts from the reaction of the initial product with unreacted aniline.[2]

  • Base Stoichiometry: A slight excess of the base is often used to ensure complete neutralization of HCl, but a large excess can sometimes complicate purification. Precise stoichiometry is key.

Pathway 2: Phosgene-Free Synthesis via Urea Alcoholysis

In an effort to move away from phosgene derivatives like ethyl chloroformate, methods utilizing urea as the carbonyl source have been developed. This "greener" approach involves heating the aniline with urea and ethanol at elevated temperatures, often under pressure and in the presence of a catalyst.[3][4]

Mechanism and Rationale: The reaction proceeds by the thermal decomposition of urea to generate isocyanic acid (HNCO) in situ. The isocyanic acid then reacts with the aniline to form a phenylurea intermediate, which subsequently undergoes alcoholysis with ethanol to yield the desired ethyl carbamate and ammonia.[4] Metal oxide catalysts can be employed to improve reaction rates and yields.[3]

Key Advantages:

  • Improved Safety Profile: This pathway avoids the use of highly toxic and corrosive phosgene-derived reagents.[4]

  • Cost-Effective Reagents: Urea and ethanol are inexpensive and readily available bulk chemicals.[3]

Reproducibility Considerations:

  • High Temperatures & Pressures: This method requires significantly harsher conditions (100-200°C and 0.1-2.0 MPa), which can be challenging to control reproducibly on a lab scale and may require specialized pressure equipment.[4]

  • Byproduct Formation: At elevated temperatures, side reactions, including the formation of symmetrical ureas and other degradation products, can occur, complicating purification and reducing yield consistency.

  • Catalyst Activity: If a catalyst is used, its activity and stability can vary between batches, impacting reaction kinetics and overall reproducibility.

Quantitative Data Summary

The following table summarizes the key performance indicators for the two primary synthetic pathways, allowing for a direct comparison.

ParameterPathway 1: Ethyl ChloroformatePathway 2: Urea Alcoholysis
Starting Materials 3-Chloro-4-fluoroaniline, Ethyl Chloroformate, Base3-Chloro-4-fluoroaniline, Urea, Ethanol
Key Reagents Pyridine or TriethylamineMetal Oxide Catalyst (optional)
Typical Yield >90%60-85%
Reaction Time 1-4 hours6-12 hours
Reaction Temperature 0 °C to Room Temperature100-200 °C
Pressure AtmosphericElevated (0.1-2.0 MPa)
Reproducibility HighModerate
Scalability ExcellentModerate (Requires specialized equipment)

Visualizing the Synthetic Workflows

The diagrams below illustrate the chemical transformations and the overall workflow for each pathway.

G cluster_0 Pathway 1: Ethyl Chloroformate cluster_1 Pathway 2: Urea Alcoholysis A1 3-Chloro-4-fluoroaniline A3 Reaction Vessel (Solvent + Base, 0°C) A1->A3 A2 Ethyl Chloroformate A2->A3 A4 Workup & Purification (Filtration, Recrystallization) A3->A4 1-4h, RT A5 Ethyl (3-chloro-4-fluorophenyl)carbamate A4->A5 B1 3-Chloro-4-fluoroaniline B3 Pressure Reactor (Catalyst, 100-200°C) B1->B3 B2 Urea + Ethanol B2->B3 B4 Workup & Purification (Distillation) B3->B4 6-12h, High P B5 Ethyl (3-chloro-4-fluorophenyl)carbamate B4->B5

Caption: Comparative workflow for the synthesis of ethyl (3-chloro-4-fluorophenyl)carbamate.

G cluster_0 Pathway 1: Reaction with Ethyl Chloroformate cluster_1 Pathway 2: Reaction with Urea & Ethanol Aniline 3-Chloro-4-fluoroaniline Product Ethyl (3-chloro-4-fluorophenyl)carbamate Aniline->Product Nucleophilic Attack ECF Ethyl Chloroformate ECF->Product Base + Base - Base·HCl Aniline2 3-Chloro-4-fluoroaniline Phenylurea Phenylurea Intermediate Aniline2->Phenylurea Urea Urea IsocyanicAcid Isocyanic Acid (in situ) Urea->IsocyanicAcid Heat IsocyanicAcid->Phenylurea Product2 Ethyl (3-chloro-4-fluorophenyl)carbamate Phenylurea->Product2 Ethanol + Ethanol - NH3

Caption: Simplified reaction schemes for the primary synthetic pathways.

Detailed Experimental Protocols

The following protocols are provided as a baseline for laboratory synthesis. Researchers should perform their own risk assessment and optimization based on their specific equipment and scale.

Protocol 1: Synthesis via Ethyl Chloroformate
  • Materials:

    • 3-Chloro-4-fluoroaniline (1.0 eq)

    • Ethyl Chloroformate (1.1 eq)

    • Triethylamine (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert atmosphere (e.g., nitrogen), add 3-chloro-4-fluoroaniline and anhydrous THF.

    • Add triethylamine to the solution and cool the mixture to 0-5 °C using an ice-water bath.

    • Add ethyl chloroformate dropwise from the dropping funnel over 30-40 minutes, ensuring the internal temperature does not exceed 10 °C.[2]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of cold THF.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure ethyl (3-chloro-4-fluorophenyl)carbamate.

Protocol 2: Synthesis via Urea Alcoholysis (Conceptual)
  • Materials:

    • 3-Chloro-4-fluoroaniline (1.0 eq)

    • Urea (1.5 eq)

    • Ethanol (20 eq)

  • Procedure:

    • In a high-pressure stainless-steel autoclave, combine 3-chloro-4-fluoroaniline, urea, and ethanol.[4]

    • Seal the reactor and purge with an inert gas.

    • Heat the mixture to 170-180 °C with constant stirring. The internal pressure will rise as ammonia is generated.[4]

    • Maintain the reaction at temperature for 8-10 hours.

    • After the reaction period, cool the autoclave to room temperature and carefully vent the ammonia gas in a fume hood.

    • Transfer the reaction mixture and remove the excess ethanol by fractional distillation.

    • The crude product can be further purified by vacuum distillation or column chromatography to isolate ethyl (3-chloro-4-fluorophenyl)carbamate.

Conclusion and Recommendations

For achieving the most reproducible and high-purity synthesis of ethyl (3-chloro-4-fluorophenyl)carbamate, Pathway 1 (Acylation with Ethyl Chloroformate) is the unequivocally superior method. Its mild reaction conditions, high yields, and clean reaction profile make it highly reliable and straightforward to implement on both laboratory and pilot scales. The primary challenge lies in the stringent requirement for anhydrous conditions, a standard practice in synthetic chemistry that is easily managed.

While phosgene-free routes like the urea alcoholysis pathway are commendable for their improved safety and environmental profile, their reproducibility is hampered by harsh reaction conditions that are difficult to control precisely. This can lead to variable yields and a more complex impurity profile, requiring more intensive purification efforts. For research and development purposes where material consistency is critical, the control and predictability offered by the ethyl chloroformate method make it the most logical and scientifically sound choice.

References

  • AWRI Staff (2024). Time, temperature and urea – the ethyl carbamate connection. Australian Wine Research Institute. [Link]

  • Chen, L., et al. (2018). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. MDPI. [Link]

  • Google Patents (2007).
  • Google Patents (2015).
  • Li, Y., et al. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. ResearchGate. [Link]

  • Min, S., et al. (2015). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. [Link]

  • Wikipedia. Ethyl carbamate. [Link]

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Safety & Regulatory Compliance

Safety

ethyl (3-chloro-4-fluorophenyl)carbamate proper disposal procedures

Operational Guide: Proper Disposal and Chemical Deactivation of Ethyl (3-chloro-4-fluorophenyl)carbamate Executive Summary & Chemical Profiling Ethyl (3-chloro-4-fluorophenyl)carbamate is a halogenated N-aryl carbamate....

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Chemical Deactivation of Ethyl (3-chloro-4-fluorophenyl)carbamate

Executive Summary & Chemical Profiling

Ethyl (3-chloro-4-fluorophenyl)carbamate is a halogenated N-aryl carbamate. Carbamates are biologically active compounds that can inhibit acetylcholinesterase by covalently carbamylating the enzyme's active site serine residue. While N-aryl carbamates generally exhibit lower acute toxicity than their N-alkyl counterparts, they remain significant environmental and occupational hazards[1]. Furthermore, the presence of both chlorine and fluorine substituents on the aromatic ring classifies this compound as a highly regulated halogenated organic waste[2].

Mechanistic Causality in Waste Management

The disposal of halogenated carbamates presents two distinct chemical challenges:

  • Thermal Recombination Risks: If combusted at sub-optimal temperatures, the chloro- and fluoro-aromatic rings can recombine to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

  • Toxic Degradants: Chemical degradation (hydrolysis) breaks the carbamate linkage but yields 3-chloro-4-fluoroaniline, a byproduct that lacks anticholinesterase activity but retains acute systemic toxicity (H301, H311, H331) and specific target organ toxicity (STOT RE 2)[3],[4].

Because of these factors, the Environmental Protection Agency (EPA) has established High-Temperature Combustion as the Best Demonstrated Available Technology (BDAT) for carbamate wastes[5],[6],[7]. In-lab chemical deactivation is strictly reserved for surface decontamination and trace spill management[1],[8].

Quantitative Operational Parameters

To ensure compliance and safety, all disposal operations must adhere to the parameters outlined below.

Table 1: Quantitative Operational Parameters for Waste Management

ParameterHigh-Temperature Incineration (BDAT)Alkaline Hydrolysis (Spill Deactivation)
Target Waste Volume Bulk (>50 mg) & Routine Lab WasteTrace (<50 mg) & Surface Spills
Required Temperature > 1100 °C20 - 25 °C (Room Temperature)
Reaction/Residence Time > 2 seconds≥ 4 hours
Chemical Environment Oxidative (Combustion)Strongly Basic (pH > 12, 1M NaOH)
Primary Byproducts CO₂, H₂O, HCl, HF3-chloro-4-fluoroaniline, Ethanol, Na₂CO₃
Post-Process Requirement Wet Scrubbing (Alkaline)Halogenated Waste Segregation

Primary Disposal Protocol: Segregation for High-Temperature Incineration

This protocol applies to all bulk powders, high-concentration stock solutions, and routine experimental waste.

Mechanistic Rationale: Incineration at >1100°C ensures complete homolytic cleavage of the carbon-halogen bonds, preventing dioxin formation. The resulting HCl and HF gases are neutralized by alkaline wet scrubbers in the exhaust system[5],[7].

Step-by-Step Methodology:

  • Primary Containment: Collect all solid and liquid ethyl (3-chloro-4-fluorophenyl)carbamate waste in high-density polyethylene (HDPE) or PTFE-lined glass containers. Do not use standard metal drums, as trace HF generation from degrading waste can compromise the container.

  • Solvent Compatibility: If the carbamate is in solution, ensure the solvent is compatible with halogenated waste streams (e.g., dichloromethane, chloroform, or compatible alcohols). Never mix with strong oxidizers (e.g., nitric acid) or strong bases in the bulk container, as uncontrolled exothermic hydrolysis may occur[3].

  • Strict Segregation: Label the container explicitly as "Hazardous Waste - Halogenated Organic (Carbamate)". Strict segregation from non-halogenated waste is mandatory to prevent exceeding the incinerator's maximum halogen load capacity[2],[9].

  • Vendor Handoff: Transfer the waste to a certified hazardous waste contractor. Verify that the contractor's facility utilizes EPA-compliant High-Temperature Incineration (BDAT) equipped with wet scrubbing systems[6].

In-Lab Chemical Deactivation: Alkaline Hydrolysis Protocol

This protocol is strictly for decontaminating glassware, bench surfaces, and trace spills.

Mechanistic Rationale: Carbamate linkages are susceptible to base-catalyzed hydrolysis. At pH > 12, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. The ethoxy group is expelled (forming ethanol), and the resulting intermediate decarboxylates to yield 3-chloro-4-fluoroaniline and sodium carbonate[1],[8]. This eliminates the anticholinesterase hazard, though the aniline byproduct must still be managed as hazardous waste[3].

Step-by-Step Methodology (Self-Validating System):

  • Reagent Preparation: Prepare a 1M Sodium Hydroxide (NaOH) solution in a 1:1 (v/v) mixture of Methanol and Water. Causality: Ethyl (3-chloro-4-fluorophenyl)carbamate is highly hydrophobic. Using purely aqueous NaOH will result in biphasic separation and halted reaction kinetics. Methanol acts as a co-solvent to ensure homogeneous catalysis.

  • Application: Submerge contaminated glassware or apply the solution liberally to the spill surface. Ensure the pH remains above 12 (verify with pH strips).

  • Incubation: Allow the reaction to proceed at room temperature for a minimum of 4 hours to ensure complete kinetic conversion of the N-aryl carbamate[1].

  • Self-Validation (Critical Step): Before declaring the deactivation complete, sample the reaction mixture. Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase and UV visualization. The protocol is only validated when the intact carbamate spot is completely absent, confirming total conversion to the aniline derivative.

  • Neutralization & Disposal: Once validated, carefully neutralize the alkaline mixture to pH 7-8 using 1M Hydrochloric Acid (HCl). Collect the neutralized effluent and dispose of it in the "Halogenated Aqueous Waste" stream for eventual incineration[2].

Process Visualization

CarbamateWorkflow Source Ethyl (3-chloro-4-fluorophenyl)carbamate Decision Waste Classification Source->Decision Bulk Bulk Waste (>50 mg) Decision->Bulk Routine Collection Trace Trace Spills (<50 mg) Decision->Trace Surface Decon Incineration High-Temp Incineration (>1100°C) Bulk->Incineration Direct Segregation Hydrolysis Alkaline Hydrolysis (pH > 12) Trace->Hydrolysis 1M NaOH, 4 hrs Byproducts 3-Chloro-4-fluoroaniline + EtOH Hydrolysis->Byproducts Base Cleavage Byproducts->Incineration Halogenated Waste

Fig 1: Operational workflow for the disposal and deactivation of halogenated carbamate waste.

Sources

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